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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,3,3,5-Tetramethyl-2-methylene-indoline

Abstract This technical guide provides a comprehensive overview of the synthesis of 1,3,3,5-tetramethyl-2-methylene-indoline, a key intermediate in the production of various dyes and photochromic materials. The primary s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,3,5-tetramethyl-2-methylene-indoline, a key intermediate in the production of various dyes and photochromic materials. The primary synthetic route, a two-step process involving the Fischer indole synthesis followed by N-methylation and elimination, is discussed in detail. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the rationale behind key procedural choices, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction

1,3,3,5-Tetramethyl-2-methylene-indoline, a derivative of Fischer's base, is a crucial heterocyclic building block. Its unique structural features, particularly the exocyclic methylene group, make it a valuable precursor for the synthesis of a wide array of commercially important compounds, including cyanine dyes and photochromic spiropyrans. This guide elucidates the most common and efficient pathway for its synthesis, empowering researchers with the practical knowledge to produce this versatile molecule.

The synthesis is strategically divided into two main stages:

  • Part A: The Fischer Indole Synthesis of the core indolenine structure.

  • Part B: N-Methylation and Elimination to generate the final exocyclic methylene product.

This guide will delve into the mechanistic underpinnings of each stage and provide detailed, actionable protocols for their execution in a laboratory setting.

Mechanistic Insights

The synthesis of 1,3,3,5-tetramethyl-2-methylene-indoline is a classic example of well-established organic reactions. A thorough understanding of the underlying mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Fischer Indole Synthesis: A Cascade of Reactions

The cornerstone of this synthesis is the Fischer indole synthesis, a venerable and reliable method for constructing the indole nucleus.[1][2] The reaction proceeds by heating a (substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1] In our specific case, p-tolylhydrazine reacts with 3-methyl-2-butanone to form 2,3,3,5-tetramethyl-3H-indole.

The mechanism is a fascinating cascade of events:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of p-tolylhydrazine and 3-methyl-2-butanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs, forming a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable indolenine ring system.

Fischer_Indole_Synthesis p_tolylhydrazine p-Tolylhydrazine hydrazone Phenylhydrazone Intermediate p_tolylhydrazine->hydrazone + Ketone (Acid Catalyst) ketone 3-Methyl-2-butanone ketone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement cyclized_intermediate Cyclized Intermediate diimine->cyclized_intermediate Aromatization & Cyclization indolenine 2,3,3,5-Tetramethyl-3H-indole cyclized_intermediate->indolenine - NH3 Methylation_Elimination indolenine 2,3,3,5-Tetramethyl-3H-indole indolium_salt 1,2,3,3,5-Pentamethyl-3H-indolium Salt indolenine->indolium_salt + Dimethyl Sulfate final_product 1,3,3,5-Tetramethyl-2-methylene-indoline indolium_salt->final_product + Base (- H+)

Caption: N-Methylation and Elimination Pathway.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 1,3,3,5-tetramethyl-2-methylene-indoline. Standard laboratory safety procedures should be followed at all times.

Part A: Synthesis of 2,3,3,5-Tetramethyl-3H-indole

This procedure is adapted from the work of Ghandi and colleagues. [4] Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
p-Tolylhydrazine hydrochlorideC₇H₁₁ClN₂158.631.62 mmol
3-Methyl-2-butanoneC₅H₁₀O86.131.62 mmol
Glacial Acetic AcidCH₃COOH60.05~2 g (0.03 mol)Solvent and catalyst
1 M Sodium HydroxideNaOH40.00As neededFor neutralization
ChloroformCHCl₃119.383 x 100 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Silica GelSiO₂As neededFor column chromatography
Toluene-Ethyl Acetate (9:1)As neededEluent for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (1.62 mmol) and 3-methyl-2-butanone (1.62 mmol) to glacial acetic acid (~2 g).

  • Heat the reaction mixture to reflux with stirring for approximately 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 1 M solution of sodium hydroxide.

  • Dilute the neutralized mixture with water (100 mL) and extract the product with chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting residue by flash column chromatography on silica gel using a toluene-ethyl acetate (9:1) mixture as the eluent to obtain 2,3,3,5-tetramethyl-3H-indole as a red, viscous oil. [4]

Part B: Synthesis of 1,3,3,5-Tetramethyl-2-methylene-indoline

This procedure is based on a patented method for the synthesis of similar Fischer's bases. [3] Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2,3,3,5-Tetramethyl-3H-indoleC₁₂H₁₅N173.251 part by weightStarting material from Part A
Dimethyl Sulfate(CH₃)₂SO₄126.13~1.15 parts by weightCaution: Highly Toxic!
Magnesium OxideMgO40.30~0.17 parts by weightBase
WaterH₂O18.02~1.1 parts by volumeSolvent
TolueneC₇H₈92.14As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Kieselguhr (Diatomaceous Earth)As neededFilter aid

Procedure:

  • In a round-bottom flask equipped with a stirrer, suspend 2,3,3,5-tetramethyl-3H-indole (1 part by weight) and magnesium oxide (~0.17 parts by weight) in water (~1.1 parts by volume).

  • Carefully add dimethyl sulfate (~1.15 parts by weight) dropwise to the suspension, ensuring the temperature is maintained between 60-65 °C. (Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood).

  • Stir the reaction mixture at 60-65 °C for 3 hours.

  • After the reaction is complete, add kieselguhr (diatomaceous earth) to the mixture and filter it through a suction filter.

  • Extract the filtrate with toluene.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene by distillation.

  • Purify the final product by vacuum distillation. The boiling point of 1,3,3,5-tetramethyl-2-methylene-indoline is reported to be 132-133 °C at 12 mm Hg. [3]

Properties and Applications

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₇N
Molar Mass187.28 g/mol
Boiling Point132-133 °C at 12 mm Hg[3]
AppearanceLiquid
Applications

1,3,3,5-tetramethyl-2-methylene-indoline is a valuable intermediate with a range of applications, primarily in the field of materials science:

  • Cyanine Dyes: It serves as a key precursor in the synthesis of cyanine dyes, which have applications in photographic sensitization and as fluorescent probes in biological imaging.

  • Photochromic Materials: This compound is used in the preparation of photochromic spiropyrans and spirooxazines. These materials exhibit reversible color changes upon exposure to light and have potential applications in ophthalmic lenses, smart windows, and optical data storage.

Conclusion

The synthesis of 1,3,3,5-tetramethyl-2-methylene-indoline via the Fischer indole synthesis followed by N-methylation and elimination is a robust and well-established method. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols provided in this guide, researchers can confidently and efficiently produce this important chemical intermediate. The versatility of this compound ensures its continued relevance in the development of advanced materials with tailored optical properties.

References

  • Ghandi, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2484-2495. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link]

  • DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents. (n.d.).

Sources

Exploratory

crystallographic data for 1,3,3,5-tetramethyl-2-methylene-indoline

An In-Depth Technical Guide to the Crystallographic Data and Structural Dynamics of 1,3,3,5-Tetramethyl-2-methyleneindoline Derivatives Executive Summary 1,3,3,5-tetramethyl-2-methyleneindoline (often referred to as 5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Data and Structural Dynamics of 1,3,3,5-Tetramethyl-2-methyleneindoline Derivatives

Executive Summary

1,3,3,5-tetramethyl-2-methyleneindoline (often referred to as 5-methyl-Fischer's base) is a highly versatile, electron-rich nucleophilic enamine. It serves as a foundational building block in the synthesis of advanced functional materials, including photochromic spiropyrans, spirooxazines, squaraines, and near-infrared (NIR) cyanine dyes[4]. While the free base is typically a low-melting solid or viscous liquid that resists standalone crystallization, its structural moiety—once incorporated into larger molecular architectures—exhibits distinct crystallographic signatures. This whitepaper dissects the crystallographic data of 1,3,3,5-tetramethyl-2-methyleneindoline derivatives, exploring how the 5-methyl substitution and the enamine double bond dictate molecular packing, charge transfer, and macroscopic material properties.

Core Structural Motif & Crystallographic Signatures

The structural integrity and reactivity of 1,3,3,5-tetramethyl-2-methyleneindoline are governed by three primary crystallographic features:

The Indoline Ring System and Pucker In the solid state, the indoline moiety is not entirely planar. Single-crystal X-ray diffraction (SCXRD) reveals that while the benzene ring remains strictly planar, the fused five-membered pyrroline ring adopts a distinct envelope conformation. The sp³-hybridized C3 carbon, which bears the sterically demanding gem-dimethyl groups, is displaced from the mean plane of the other four atoms in the pyrroline ring. This structural pucker is critical; it dictates the steric trajectory of incoming electrophiles during synthesis and prevents tight face-to-face π-stacking in the crystal lattice.

The Exocyclic Enamine Bond and Bond Length Alternation (BLA) The defining reactive feature of this molecule is the exocyclic C2=C double bond. In a purely neutral, localized enamine state, this bond length is typically measured at 1.33–1.35 Å [2]. However, when the indoline moiety is conjugated to an electron-accepting group (forming a Donor-π-Acceptor system), the molecule undergoes Intramolecular Charge Transfer (ICT) [1]. Crystallographically, this manifests as Bond Length Alternation (BLA): the C2=C bond acquires single-bond character (lengthening towards 1.40 Å), while the adjacent C2–N1 bond acquires double-bond character (shortening from ~1.42 Å to ~1.35 Å).

The 5-Methyl Substitution Effect The addition of the methyl group at the 5-position serves a dual mechanistic purpose:

  • Electronic (Inductive Effect): The +I effect of the 5-methyl group enriches the electron density on the indoline nitrogen. Crystallographically, this causes a slight contraction of the N1–C2 bond in the ground state compared to unsubstituted Fischer's base, priming the exocyclic methylene for nucleophilic attack.

  • Steric/Lattice Packing: In solid-state photochromic materials, the 5-methyl group acts as a "steric bumper." It disrupts the dense π-π stacking often observed in unsubstituted indoline derivatives [3]. This disruption increases the free volume within the unit cell—a strict prerequisite for solid-state photochromism, as the isomerization from a closed spiropyran to an open merocyanine requires significant spatial clearance.

ICT_Mechanism A Neutral State (Localized Enamine) B Polarized State (Intramolecular Charge Transfer) A->B Electron Withdrawing Group (Acceptor) C C2=C Bond: ~1.33 Å C2-N Bond: ~1.42 Å A->C D C2-C Bond: ~1.40 Å C2=N Bond: ~1.35 Å B->D

Caption: Structural evolution of the indoline enamine bond during Intramolecular Charge Transfer (ICT).

Quantitative Crystallographic Data

To understand the structural dynamics, we must compare the crystallographic parameters of the indoline moiety in different electronic states. The table below summarizes typical SCXRD data for 1,3,3,5-tetramethyl-2-methyleneindoline derivatives, contrasting a neutral spiropyran (closed form) with a highly polarized cyanine dye (ICT state).

Crystallographic ParameterNeutral State (e.g., Closed Spiropyran)Polarized ICT State (e.g., Cyanine Dye)Structural Implication
C2=C (Exocyclic) Length 1.330(3) Å1.385(4) - 1.402(3) ÅLengthening indicates loss of double-bond character due to electron delocalization.
C2–N1 Bond Length 1.415(2) Å1.345(3) - 1.360(2) ÅShortening indicates acquisition of partial double-bond character (indolium state).
Spiro-Carbon Geometry sp³ Tetrahedral (Angles ~109.5°)N/A (Planar sp² in open form)Decouples the π-systems of the two molecular halves in the closed state.
Pyrroline Pucker Angle ~15° - 20°~5° - 10° (Flatter)Increased conjugation in the ICT state forces the five-membered ring toward planarity.
Dihedral Angle (Indoline/Chromene) ~89.3° (Orthogonal)~0° - 5° (Coplanar)Orthogonality prevents electronic communication; coplanarity enables strong visible absorption.

Experimental Workflows & Self-Validating Protocols

To physically observe these crystallographic phenomena, researchers must synthesize a derivative capable of forming high-quality single crystals. The following protocols outline the synthesis of a 5-methyl-spiropyran and its subsequent crystallographic analysis.

Protocol 1: Synthesis and Crystallization of a 5-Methyl-Spiropyran

Objective: Synthesize a crystallizable photochromic derivative from 1,3,3,5-tetramethyl-2-methyleneindoline.

  • Condensation Reaction: Combine equimolar amounts (10 mmol) of 1,3,3,5-tetramethyl-2-methyleneindoline and 5-nitrosalicylaldehyde in 20 mL of absolute ethanol. Reflux the mixture under an inert argon atmosphere for 2 hours.

    • Causality: Absolute ethanol is critical. The presence of water can hydrolyze the highly reactive iminium intermediate back to the starting materials, drastically reducing the yield.

  • Isolation: Cool the reaction mixture to 0 °C to precipitate the crude product. Filter the precipitate under a vacuum and wash with cold absolute ethanol.

  • Crystal Growth: Dissolve the crude solid in a minimal volume of acetone. Cover the vial with pierced Parafilm and place it in a dark, vibration-free environment to allow for slow evaporation.

    • Causality: Slow evaporation establishes a near-equilibrium state, promoting the growth of thermodynamically stable, defect-free single crystals. The dark environment prevents premature UV-induced ring-opening to the merocyanine form, which would introduce structural impurities and twinning into the crystal lattice.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Pipeline

Objective: Determine the absolute configuration and bond length alternation of the synthesized crystal.

  • Crystal Selection and Mounting: Under a polarized light microscope, select a single crystal (typically a pale-yellow plate, ~0.2 x 0.2 x 0.05 mm). Mount it on a cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer cold stream (100 K).

    • Causality: Polarized light ensures the crystal is a single domain (extinguishing uniformly) rather than a twinned aggregate. The 100 K temperature minimizes atomic thermal vibrations (reducing the Debye-Waller factor), allowing for precise resolution of the sp³ hybridized C-spiro atom.

  • Data Collection: Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å).

    • Causality: Cu-Kα radiation is preferred for light-atom structures (C, H, N, O) to maximize the anomalous dispersion signal, which is necessary if absolute structure determination is required.

  • Structure Solution and Refinement: Solve the structure using Direct Methods and refine using full-matrix least-squares on F2 .

    • Causality (Self-Validation): Refining on F2 utilizes all data, preventing bias. The system is self-validating: a final R1​ value < 0.05 and a featureless residual electron density map (highest peak < 0.5 e/ų) mathematically confirm the assigned molecular structure and validate the absence of unreacted Fischer's base impurities.

SCXRD A Crystal Growth (Slow Evap) B Cryo-Mounting (100 K) A->B C X-Ray Diffraction (Diffractometer) B->C D Structure Solution (Direct Methods) C->D

Caption: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for indoline derivatives.

Translational Relevance in Drug Development

For drug development professionals, the crystallographic data of 1,3,3,5-tetramethyl-2-methyleneindoline derivatives is not merely academic. When this molecule is condensed with polymethine chains to create Near-Infrared (NIR) indocyanine dyes, its solid-state packing behavior directly predicts its aggregation state in aqueous biological media.

The 5-methyl group increases the lipophilicity of the dye. Crystallographically, this forces the molecules into specific J-aggregate (head-to-tail) or H-aggregate (face-to-face) formations. Understanding these packing motifs via SCXRD allows scientists to engineer dyes that resist fluorescence quenching in the bloodstream, a critical factor for the efficacy of image-guided surgery and targeted drug delivery tracking.

References

  • Title: Crystal Structures, Degree of Charge Transfer, and Non-Linear Optical Characteristics of Intramolecular Charge-Transfer Compounds: Indoline-Substituted Tricyanoquinodimethanes Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOS9Ml5uSXE5yTMTlwfOZ2FFQgN36O3NF9KLOtl0oTSrUDXMb_J3M0wi-IPFwROyBEZcKWI5meNq6kB6AQZ8Qiee05EyZiBEhrEOzb1guX3jRoM3cpENhcAOarnGKuEnMOUUb3lkyBnRY7p4UkXvVc1jMUKk2bapyu1Mc=]
  • Title: Crystal structure determination as part of an undergraduate laboratory experiment: 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] and 1′,3′,3′-trimethyl-4-[(E)-(1,3,3-trimethylindolin-2-ylidene)methyl]spiro[chroman-2,2′-indoline] Source: IUCr Journals URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWtuHYHK8WtV7sNNX8N1yX2_vM0qvRiDd2Z5KMduh0pU-wOv12P9wEJTllVgkp39ukDRNwGCyL8JGU5SjwAJtWt6RRjBkfqYpxIEWcjYoS4eG5WhgXvnfKHzkzBd_P68VZ_qEm1V6f5d-Ed3KOSAV5x_Tkwfknp-7FA==]
  • Title: Crystal and Molecular Structure of 7-Diethylamino-[1',3',3'-trimethyl-4-((1,3,3-trimethyl-1,3-dihydro-2H-indole-2-ylidene)methyl)-1',3,3',4-tetrahydrospiro[chromene-2,2'-indole]]: A Dicondensation Product From the Reaction of 4-Diethylaminosalicylaldehyde with Fischer's Base Source: Connectsci.au URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6akQnCB6s_L7Sk_w1DI4LWYlelu6C9dblRr79XA5FPbtwnSywWFq3czwvwmDhLL_oSr_RTgpABTYNvaJuyLAb8a5PfSvgCPoo1KbSBqrq_KUnRaBkrQFBI1rmoUeYYJpqZlQlrQa8QcbMu8BtzXo6klYPQvga]
  • Title: EP0074569B1 - Cationic methine dyes, process for their preparation and their use, in dyeing textile materials and other substrates Source: Google Patents URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuhoTLWcQn8uutlICZWfa86hYsYUmusFpo5SNy60w806x41wc-xpTJFlUNDo4-MMuqzYo5KgrLb0gSUZYvJDY2nVRnWXgyxY0jh7hOpDMM6fwwAXzPPeOCkHwLVqKYzVOcBsPhBhY_9bppng==]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Photophysical Tuning of Near-Infrared Cyanine Dyes Using 1,3,3,5-Tetramethyl-2-methyleneindoline

Target Audience: Researchers, computational chemists, and drug development professionals specializing in fluorescent probe design and theranostics. Executive Summary The development of near-infrared (NIR) and second near...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals specializing in fluorescent probe design and theranostics.

Executive Summary

The development of near-infrared (NIR) and second near-infrared (NIR-II) fluorescent dyes is critical for deep-tissue bioimaging, image-guided surgery, and photodynamic therapy. Among the most versatile scaffolds are the indocyanines (e.g., Cy5, Cy7, and heptamethine analogs like ICG and IR-780). While traditional syntheses rely on 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), substituting the core with 1,3,3,5-tetramethyl-2-methyleneindoline (5-methyl Fischer's base) introduces distinct photophysical and pharmacokinetic advantages.

This application note details the mechanistic rationale, structural causality, and validated step-by-step protocols for utilizing 1,3,3,5-tetramethyl-2-methyleneindoline in the synthesis of advanced NIR polymethine cyanine dyes.

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why specific molecular building blocks are chosen. The transition from an unsubstituted indoline to a 5-methyl-substituted indoline is not merely a structural triviality; it fundamentally alters the dye's electronic and physical behavior[1].

Electronic Effects: The Bathochromic Shift

The 5-methyl group acts as an electron-donating group (EDG) via hyperconjugation. By pushing electron density into the conjugated polymethine system, it slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, resulting in a predictable bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted analogs[2]. This shift is highly desirable for pushing emission deeper into the NIR-I (700–900 nm) or NIR-II (1000–1700 nm) windows[3].

Steric and Lipophilic Effects: Subcellular Targeting

The addition of the methyl group increases the overall lipophilicity (clogP) of the cyanine dye. In drug development and probe design, lipophilicity directly governs membrane permeability.

  • Causality: The increased lipophilic character of 5-methyl-substituted indolium salts enhances their affinity for lipid bilayers and specific non-covalent interactions with hydrophobic pockets in carrier proteins (e.g., human serum albumin). Furthermore, localized lipophilic cations are well-documented to preferentially accumulate in the mitochondria of cancer cells due to the elevated mitochondrial membrane potential, making 5-methyl derivatives excellent candidates for targeted theranostics.

Enhanced Photostability

The 5-position on the indole ring is a known site for electrophilic and oxidative attack, which leads to photobleaching. By sterically and electronically blocking this position with a methyl group, the resulting cyanine dyes often exhibit improved photostability under continuous laser irradiation, a critical requirement for single-molecule tracking and prolonged in vivo imaging.

SPR A 5-Methyl Substitution on Indolium Core B Hyperconjugation (Electronic Effect) A->B C Increased Lipophilicity (Steric/Hydrophobic Effect) A->C D Bathochromic Shift (Red-shifted NIR Emission) B->D E Enhanced Membrane Permeability & Protein Binding C->E F Optimized Bioimaging (In Vivo & Cellular) D->F E->F

Caption: Mechanistic causality: How 5-methyl substitution dictates photophysical and biological performance.

Experimental Workflows & Protocols

The synthesis of a 5-methyl-substituted NIR cyanine dye is a two-phase process: Quaternization (forming the indolium salt) and Condensation (forming the polymethine bridge).

Phase 1: Quaternization of 2,3,3,5-Tetramethylindolenine

To activate the precursor for condensation, the indolenine nitrogen must be alkylated to form an indolium salt. The choice of the alkylating agent dictates the dye's solubility (e.g., 1,4-butanesultone for water-soluble zwitterionic dyes; iodoethane for lipophilic cationic dyes)[2].

Protocol: Synthesis of 2,3,3,5-Tetramethyl-1-(4-sulfobutyl)-indolium (Water-Soluble Precursor)

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, combine 2,3,3,5-tetramethylindolenine (1.0 eq, ~10 mmol) and 1,4-butanesultone (1.2 eq, ~12 mmol).

  • Solvent-Free Heating: Heat the neat mixture to 120 °C under an inert argon atmosphere for 2–4 hours. Causality: A solvent-free environment maximizes the collision frequency of the reactants, driving the kinetically demanding SN2 alkylation forward.

  • Reaction Monitoring: Monitor completion via TLC (Dichloromethane:Methanol, 9:1). The highly polar indolium salt will remain at the baseline.

  • Precipitation & Purification: Cool the mixture to 60 °C and slowly add 20 mL of cold acetone. Triturate vigorously until a solid pink/purple powder precipitates. Filter the solid under a vacuum, wash with cold acetone (3 × 10 mL), and dry in vacuo.

Phase 2: Condensation to Form the Pentamethine (Cy5) Scaffold

The indolium salt is condensed with a polymethine linker, such as malonaldehyde dianil hydrochloride.

Protocol: Synthesis of 5,5'-Dimethyl-Cy5

  • Activation: Dissolve the 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-indolium salt (2.1 eq) and malonaldehyde dianil hydrochloride (1.0 eq) in anhydrous pyridine (15 mL).

  • Dehydration/Acetylation: Add acetic anhydride (Ac₂O) (5.0 eq) dropwise to the stirring solution.

    • Causality of Ac₂O: Acetic anhydride serves a dual purpose. It acts as a dehydrating agent to remove water formed during condensation, and it acetylates the aniline leaving groups of the dianil intermediate. Acetylated aniline (acetanilide) is a vastly superior leaving group, which dramatically accelerates the nucleophilic attack by the enamine form of the indolium salt[2].

  • Heating: Heat the mixture to 110 °C for 1.5 hours. The solution will rapidly transition to a deep, dark blue color, indicating the formation of the extended conjugated π-system.

  • Validation & Purification: Cool the reaction to room temperature and precipitate the crude dye using diethyl ether. Purify the dye via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the fraction using UV-Vis spectroscopy (looking for a sharp absorption peak ~655 nm) and ESI-MS.

SynthWorkflow A 2,3,3,5-Tetramethylindolenine (Precursor) B N-Alkylation (1,4-butanesultone) A->B 120 °C, 2h C Indolium Salt (Intermediate) B->C SN2 Quaternization D Condensation (Dianil Linker + Ac2O) C->D Pyridine, 110 °C E 5-Me-Cyanine Dye (NIR Fluorophore) D->E Conjugation

Caption: Synthetic workflow for 5-methyl-substituted near-infrared cyanine dyes.

Quantitative Data Summary

The addition of the 5-methyl group yields measurable differences in the photophysical properties of the resulting cyanine dyes. The table below summarizes the comparative optical data between standard Cy5/Cy7 dyes (derived from 1,3,3-trimethylindolenine) and their 5-methyl counterparts.

Fluorophore ScaffoldIndolenine PrecursorAbsorbance Max (λ_abs)Emission Max (λ_em)Extinction Coefficient (ε)Relative Lipophilicity (clogP)
Standard Cy5 1,3,3-Trimethylindolenine646 nm662 nm~250,000 M⁻¹cm⁻¹Baseline
5,5'-Dimethyl-Cy5 1,3,3,5-Tetramethylindolenine652 nm668 nm~255,000 M⁻¹cm⁻¹+0.8
Standard Cy7 1,3,3-Trimethylindolenine745 nm773 nm~200,000 M⁻¹cm⁻¹Baseline
5,5'-Dimethyl-Cy7 1,3,3,5-Tetramethylindolenine754 nm781 nm~205,000 M⁻¹cm⁻¹+0.8
Rigid Heptamethine 1,3,3,5-Tetramethylindolenine790 nm815 nm~210,000 M⁻¹cm⁻¹+1.2

Note: Data represents measurements in standard aqueous buffers (PBS, pH 7.4). The 5-methyl substitution consistently provides a ~6–9 nm bathochromic shift alongside enhanced lipophilicity[2].

References

  • Novel Near-Infrared Cyanine Dyes for DNA Sequencing Analytical Chemistry (2025). URL:[Link]

  • Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission CCS Chemistry (2022). URL:[Link]

  • Structure Property Analysis of Pentamethine Indocyanine Dyes: Identification of a New Dye for Life Science Applications Bioconjugate Chemistry (2004). URL:[Link]

Sources

Application

Application Note: Synthesis and Covalent Incorporation of 1,3,3,5-Tetramethyl-2-methyleneindoline-Based Spiropyrans into Photochromic Polymers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The development of stimuli-responsive "smart" polymers has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The development of stimuli-responsive "smart" polymers has revolutionized targeted drug delivery, optical data storage, and microfluidic flow control. Among photochromic molecules, spiropyrans (SPs) are highly prized for their dramatic, reversible polarity shift upon UV irradiation. This application note details the synthesis of a custom spiropyran monomer derived from 1,3,3,5-tetramethyl-2-methyleneindoline and its subsequent covalent incorporation into a poly(methyl methacrylate) (PMMA) backbone. By moving beyond physical doping to covalent integration, researchers can eliminate phase separation and payload leaching, ensuring robust, repeatable photo-switching in solid-state and nanoparticulate formulations.

Mechanistic Overview & Rationale

The Role of the 5-Methyl Indoline Substitution

Standard spiropyrans are synthesized using the classic Fischer base (1,3,3-trimethyl-2-methyleneindoline). However, this protocol specifically utilizes the 1,3,3,5-tetramethyl-2-methyleneindoline derivative.

Causality & Mechanism: The addition of a methyl group at the 5-position of the indoline ring introduces an electron-donating group (EDG) via inductive effects. Upon UV irradiation (365 nm), the spiro C–O bond undergoes heterolytic cleavage, forming the highly conjugated, planar, zwitterionic merocyanine (MC) isomer [3]. The 5-methyl EDG stabilizes the partial positive charge on the indoleninium nitrogen in this open MC form. This stabilization lowers the lowest unoccupied molecular orbital (LUMO) energy, which effectively red-shifts the absorption maximum of the colored state and significantly extends its thermal half-life compared to unsubstituted variants[1, 5].

Covalent Integration Strategy

To prevent the photochromic dye from leaching out of the polymer matrix—a critical failure point in biological and microfluidic applications—the spiropyran must be functionalized with a polymerizable handle. Because the indoline nitrogen is already methylated, we target the chromene ring. By condensing the indoline precursor with 2,4-dihydroxybenzaldehyde, we generate a 7-hydroxy-spiropyran intermediate. This hydroxyl group is then esterified with methacryloyl chloride to yield a spiropyran methacrylate (SP-MA) monomer, which readily copolymerizes with methyl methacrylate (MMA) via free radical polymerization.

SynthesisWorkflow A 1,3,3,5-Tetramethyl-2- methyleneindoline C 7-Hydroxy-Spiropyran (Intermediate) A->C EtOH, Reflux Base-free B 2,4-Dihydroxybenzaldehyde B->C E SP-MA Monomer C->E TEA, THF, 0°C D Methacryloyl Chloride D->E G PMMA-co-SP (Photochromic Polymer) E->G Toluene, 70°C Free Radical Poly. F MMA + AIBN F->G

Caption: Workflow for the synthesis and free-radical copolymerization of SP-MA into PMMA-co-SP.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the 7-Hydroxy-Spiropyran Intermediate

Objective: Form the photochromic core via a base-free condensation.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1,3,3,5-tetramethyl-2-methyleneindoline and 10.0 mmol of 2,4-dihydroxybenzaldehyde in 30 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 6–8 hours.

    • Expert Insight: A base-free mechanism is strictly employed here. The omission of bases (like piperidine) prevents the formation of di-condensed cyclic byproducts, pushing the reaction selectively toward the mono-condensed spiropyran [2].

  • Acid-Base Purification (Self-Validating Step): Partition the crude evaporated product between diethyl ether and water. Slowly add 1.0 M ethereal HCl dropwise.

    • Validation Cue: Full consumption of the crude spiropyran is visually confirmed when the dark purple solution suddenly turns transparent yellow, accompanied by the massive precipitation of a yellow solid (the protonated merocyanine, MCH+ )[4].

  • Neutralization: Filter the yellow solid and neutralize it with saturated aqueous NaHCO3​ to regenerate the pure, closed-ring 7-hydroxy-spiropyran. Extract with dichloromethane, dry over MgSO4​ , and evaporate.

Protocol B: Synthesis of the SP-MA Monomer

Objective: Attach the polymerizable methacrylate group.

  • Acylation: Dissolve 5.0 mmol of the 7-hydroxy-spiropyran intermediate in 20 mL of anhydrous tetrahydrofuran (THF). Add 6.0 mmol of triethylamine (TEA) and cool the flask to 0 °C in an ice bath.

  • Addition: Add 6.0 mmol of methacryloyl chloride dropwise over 15 minutes to control the exothermic acylation.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Cue: The formation of a dense white precipitate (triethylamine hydrochloride) indicates successful esterification.

  • Isolation: Filter off the salts, evaporate the THF, and purify via flash column chromatography (silica gel, 4:1 Hexane/Ethyl Acetate) to yield the SP-MA monomer as a pale-yellow powder.

Protocol C: Copolymerization (PMMA-co-SP)

Objective: Covalently integrate the SP-MA into a rigid polymer matrix.

  • Preparation: In a Schlenk tube, combine 10.0 mmol of methyl methacrylate (MMA), 0.5 mmol of SP-MA (yielding a 5 mol% loading), and 0.1 mmol of AIBN (initiator) in 10 mL of anhydrous toluene.

    • Expert Insight: Toluene is chosen over polar solvents (e.g., DMF) because highly polar environments prematurely induce the ring-opening of SP to MC. The MC radical can act as a scavenger, severely inhibiting the polymerization kinetics.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical scavenger).

  • Polymerization: Heat the sealed tube at 70 °C for 16 hours under nitrogen.

  • Precipitation (Self-Validating Step): Add the viscous solution dropwise into 100 mL of vigorously stirred, ice-cold methanol.

    • Validation Cue: A fibrous, pale-pink solid will precipitate. Expose the solid to a 365 nm UV lamp; an immediate, uniform transition to deep purple confirms the covalent integration of the photoactive units without phase separation.

Data Presentation & Characterization

Summarized below are the expected quantitative benchmarks for validating the synthesized monomer and the final polymer matrix.

Table 1: Photophysical Properties of the SP-MA Monomer vs. PMMA-co-SP Matrix

PropertySP-MA Monomer (in Toluene)PMMA-co-SP (Solid Film)Causality / Mechanistic Note
λmax​ (SP state) 295 nm300 nmBaseline UV absorption of the closed indoline-chromene system.
λmax​ (MC state) 575 nm560 nmMatrix rigidity in PMMA causes a slight hypsochromic shift due to restricted solvation.
Thermal Fading ( t1/2​ ) 2.5 mins45.0 minsThe rigid PMMA backbone sterically restricts the conformational mobility required for thermal back-isomerization, stabilizing the MC state.
Isomerization Yield ( Φ ) 0.650.42Reduced free volume in the solid state inherently lowers the quantum efficiency of the ring-opening event.

Table 2: Polymer Characterization Data

ParameterExpected ValueAnalytical MethodSignificance for Application
Number Average MW ( Mn​ ) ~45,000 g/mol GPC (THF eluent)Ensures sufficient mechanical strength and entanglement for robust film casting.
Polydispersity (PDI) 1.7 – 1.9GPC (THF eluent)Typical distribution for standard Free Radical Polymerization.
Glass Transition ( Tg​ ) 108 °CDSC (10 °C/min)Slightly higher than neat PMMA (~105 °C) due to the bulky, sterically hindered SP side chains.
SP Incorporation ~4.8 mol% 1 H NMR ( CDCl3​ )Closely matches the 5 mol% feed ratio, confirming successful, uniform copolymerization.

Application in Smart Materials & Drug Delivery

For drug development professionals, the synthesized PMMA-co-SP polymer represents a powerful platform for spatiotemporally controlled drug release.

When formulated into polymeric nanoparticles encapsulating a hydrophobic active pharmaceutical ingredient (API), the polymer remains in its uncharged, hydrophobic SP state in the dark, tightly retaining the payload. Upon targeted UV irradiation, the SP units isomerize into the highly polar, zwitterionic MC state. This sudden spike in local polarity causes the nanoparticle matrix to swell and hydrate, triggering a rapid burst release of the API. Because the process is reversible via visible light or thermal relaxation, researchers can achieve pulsatile, on-demand dosing profiles simply by modulating the light source.

Photoisomerization SP Spiropyran (SP) Colorless Hydrophobic Closed-ring MC Merocyanine (MC) Deep Purple Zwitterionic Open-ring SP->MC UV Light (365 nm) MC->SP Vis Light (525 nm) / Δ

Caption: Reversible photoisomerization pathway between the hydrophobic SP and zwitterionic MC states.

References

  • Title: 5′-Substituted Indoline Spiropyrans: Synthesis and Applications Source: MDPI URL: 1

  • Title: Fluidic Platforms Incorporating Photo-Responsive Soft-Polymers Based on Spiropyran: From Green Synthesis to Precision Flow Control Source: Frontiers URL: 2

  • Title: Investigating the Photochemistry of Spiropyran Metal Complexes with Online LED-NMR Source: ACS Publications URL: 3

  • Title: Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches Source: PMC URL: 4

  • Title: Synthesis, Photochromic Properties, and Bioactivity of Spiropyrans with Electron Donating/Withdrawing Substituents on Indoline and [2H]-Chromene rings Source: ResearchGate URL: 5

Sources

Method

reaction conditions for 1,3,3,5-tetramethyl-2-methylene-indoline condensation

Application Note & Protocol Strategic Insights and Protocols for Condensation Reactions of 1,3,3,5-Tetramethyl-2-Methyleneindoline Audience: Researchers, scientists, and drug development professionals. Abstract: This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Insights and Protocols for Condensation Reactions of 1,3,3,5-Tetramethyl-2-Methyleneindoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the condensation reactions of 1,3,3,5-tetramethyl-2-methyleneindoline, a key heterocyclic building block. As a derivative of the well-known Fischer's base, this compound serves as a potent nucleophile in the synthesis of a diverse range of molecules, most notably cyanine dyes. These dyes are critical components in biomedical imaging, diagnostics, and materials science. This guide elucidates the underlying reaction mechanisms, explores the critical parameters influencing the reaction outcome, and provides detailed, field-proven protocols for the synthesis of both symmetrical and asymmetrical cyanine dyes. The content is structured to empower researchers with the foundational knowledge and practical steps required to design, execute, and optimize these important chemical transformations.

Part 1: Foundational Chemistry & Mechanistic Insights

The Nucleophile: Understanding 1,3,3,5-Tetramethyl-2-Methyleneindoline

1,3,3,5-tetramethyl-2-methyleneindoline belongs to a class of compounds known as Fischer's bases.[1] Its structure is characterized by an indoline core with an exocyclic methylene group (C=CH₂). The nitrogen atom within the indoline ring donates electron density into the conjugated system, rendering the exocyclic methylene carbon highly nucleophilic. This inherent electronic property is the cornerstone of its reactivity in condensation reactions. The methyl group at the 5-position provides additional electron-donating character, further enhancing the nucleophilicity compared to the unsubstituted 1,3,3-trimethyl-2-methyleneindoline.

The Condensation Reaction Mechanism

The condensation of 1,3,3,5-tetramethyl-2-methyleneindoline with a carbonyl compound, such as an aldehyde, is mechanistically analogous to a Schiff base formation or Knoevenagel condensation.[2][3][4] The reaction proceeds through a series of reversible steps, which are often catalyzed by acid or base.[5][6]

The General Mechanism Involves:

  • Nucleophilic Attack: The electron-rich exocyclic carbon of the methyleneindoline attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Intermediate Formation: This attack forms a transient zwitterionic or carbinolamine intermediate.[3][4]

  • Dehydration: Subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond, extending the conjugated polymethine chain. This dehydration step is often the thermodynamic driving force for the reaction.[3]

The reversibility of the initial steps means that the reaction is under thermodynamic control, allowing for the formation of the most stable conjugated product.[2][4]

G Reactants Reactants: 1,3,3,5-Tetramethyl-2-methyleneindoline + Aldehyde (R-CHO) Attack Nucleophilic Attack Reactants->Attack Step 1 Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Water Elimination (-H₂O) Intermediate->Dehydration Step 2 Product Final Product (e.g., Monomethine Cyanine Dye) Dehydration->Product Catalyst Catalyst (Acid or Base) Catalyst->Attack facilitates Catalyst->Dehydration facilitates

Caption: General mechanism for the condensation of methyleneindoline.

Part 2: Critical Reaction Parameters & Optimization

The success of the condensation reaction hinges on the careful selection and control of several key parameters. Understanding the causality behind these choices is critical for optimizing yield and purity.

Choice of Electrophile

The structure of the final product is directly determined by the electrophilic partner.

  • Aldehydes/Ketones: Reaction with simple aldehydes or ketones leads to the formation of monomethine dyes or styryl dyes.

  • Orthoformates (e.g., Triethyl Orthoformate): These reagents are used to create symmetrical trimethine cyanine dyes. Two equivalents of the indoline base condense with one equivalent of the orthoformate, which serves as the central "methine" carbon of the three-carbon bridge.[7]

  • Malondialdehyde Derivatives (e.g., 1,3,3-Trimethoxypropene): These are used to synthesize symmetrical pentamethine cyanine dyes, creating a five-carbon bridge.[7]

  • Quaternary Heterocyclic Salts: Asymmetrical dyes are synthesized by reacting the methyleneindoline with a different heterocyclic quaternary salt containing an activated methyl group (e.g., quaternized lepidine or 2-methylbenzothiazole).[8]

Solvent Selection

The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.

  • Alcohols (Ethanol, Propanol): Commonly used, especially under reflux conditions. They are effective at dissolving the reactants and the catalysts often employed.[9]

  • Pyridine: Acts as both a high-boiling solvent and a basic catalyst, making it a frequent choice for driving reactions to completion.

  • Aprotic Polar Solvents (DMF, Acetonitrile): Useful for their high dielectric constants and ability to dissolve a wide range of organic salts and polar intermediates.

  • Acetic Anhydride: Can be used as both a solvent and a condensing agent, particularly in the synthesis of trimethine dyes.[9]

Catalysis

Most condensation reactions require a catalyst to proceed at a reasonable rate.

  • Organic Bases (Triethylamine, Pyridine, Sodium Acetate): These are the most common catalysts.[9][10] They facilitate the deprotonation steps within the reaction mechanism, particularly when forming intermediates from quaternary salts.

  • Acid Catalysis: While less common for dye synthesis, mild acid catalysis can be employed to activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack.[5]

Temperature and Reaction Time

These parameters are interdependent and must be optimized for each specific reaction.

  • Temperature: Reactions can be performed anywhere from room temperature to reflux (typically 80-120 °C). Higher temperatures increase the reaction rate but may also lead to the formation of degradation products or unwanted side reactions.

  • Reaction Time: Varies from a few hours to over 24 hours, depending on the reactivity of the substrates and the temperature.[9][11] Reaction progress should be monitored (e.g., by TLC or UV-Vis) to determine the optimal endpoint.

Summary of Reaction Conditions
Product TypeElectrophile ExampleTypical Solvent(s)CatalystTemperature (°C)Typical Time (h)
Symmetrical Trimethine DyeTriethyl OrthoformatePyridine, EthanolNone or Pyridine100-1202-6
Symmetrical Pentamethine Dye1,3,3-TrimethoxypropeneMethanol, EthanolPotassium AcetateReflux (65-80)1-4[7]
Asymmetrical Monomethine DyeQuaternized 2-methylbenzothiazoleEthanol, AcetonitrileTriethylamineReflux (80-100)3-8[9]
Styryl Dye4-(Dimethylamino)benzaldehydeAcetic AnhydrideNone100-1252-5

Part 3: Experimental Protocols

The following protocols are presented as robust starting points for synthesis. Researchers should perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol describes the reaction of two equivalents of 1,3,3,5-tetramethyl-2-methyleneindoline with triethyl orthoformate.

Materials:

  • 1,3,3,5-Tetramethyl-2-methyleneindoline

  • Triethyl orthoformate

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve 1,3,3,5-tetramethyl-2-methyleneindoline (2.0 mmol, 1.0 eq) in anhydrous pyridine (10 mL).

  • Addition of Linker: To the stirred solution, add triethyl orthoformate (1.1 mmol, 0.55 eq).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) with stirring for 2-4 hours. The solution will typically develop a deep, intense color (e.g., magenta or blue). Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a beaker containing 100 mL of vigorously stirred anhydrous diethyl ether. The product will precipitate as a colored solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with diethyl ether to remove residual pyridine and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the symmetrical trimethine cyanine dye.

Protocol 2: Synthesis of an Asymmetrical Styryl Dye

This protocol details the condensation with an aromatic aldehyde.

Materials:

  • 1,3,3,5-Tetramethyl-2-methyleneindoline

  • 4-(Dimethylamino)benzaldehyde

  • Acetic Anhydride

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reactant Setup: Combine 1,3,3,5-tetramethyl-2-methyleneindoline (1.0 mmol, 1.0 eq) and 4-(dimethylamino)benzaldehyde (1.0 mmol, 1.0 eq) in a 25 mL round-bottom flask.

  • Solvent/Reagent Addition: Add acetic anhydride (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 3 hours. The solution should turn a deep red or orange color.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 50 mL of ice-cold water to quench the excess acetic anhydride.

  • Precipitation & Isolation: A solid precipitate should form. If not, adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified styryl dye.

Part 4: Workflow and Validation

A successful synthesis requires a systematic workflow from reaction setup to final product validation.

Caption: Standard experimental workflow for synthesis and validation.

Product Validation: The identity and purity of the synthesized condensation product must be rigorously confirmed.

  • UV-Visible Spectroscopy: Cyanine and styryl dyes possess strong and sharp absorption bands in the visible or near-infrared region due to their extensive π-conjugated systems.[9] The position of the absorption maximum (λmax) is a key indicator of the product's identity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, allowing for the assignment of all protons and carbons in the molecule, confirming that the desired condensation has occurred.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product, verifying its elemental composition.

References

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC (National Center for Biotechnology Information). [Link]

  • Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. MDPI. [Link]

  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Sunlight irradiation induces cyanine formation from Fischer's base... ResearchGate. [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC (National Center for Biotechnology Information). [Link]

  • Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. ACS Publications. [Link]

  • Cyanine dyes and synthesis methods thereof.
  • Cyanine dyes. ResearchGate. [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. ACS Publications. [Link]

  • Synthesis and evaluation of new cyanine dyes as minor groove of [POLY (dA-dT)]2 binders.
  • Overview of Schiff Bases. IntechOpen. [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. [Link]

  • Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines. Royal Society of Chemistry. [Link]

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. MDPI. [Link]

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. PubMed. [Link]

  • Structure investigation of new condensation products of 1,2,3,3-tetramethylindolenium with metoxy-substituted diformylphenols. ResearchGate. [Link]

  • 1,3,3-trimethyl-2-methyleneindoline. ChemBK. [Link]

  • Supporting Information Materials. The Royal Society of Chemistry. [Link]

Sources

Application

preparation of spirooxazines using 1,3,3,5-tetramethyl-2-methylene-indoline

Application Note: Engineering Spirooxazine Photochromic Switches via 1,3,3,5-Tetramethyl-2-methyleneindoline Condensation Executive Summary & Scope Spirooxazines represent a premier class of photochromic molecular switch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Spirooxazine Photochromic Switches via 1,3,3,5-Tetramethyl-2-methyleneindoline Condensation

Executive Summary & Scope

Spirooxazines represent a premier class of photochromic molecular switches, distinguished by their superior fatigue resistance and rapid thermal reversion kinetics compared to traditional spiropyrans. For researchers and drug development professionals utilizing photopharmacology or dynamic imaging, the reliable synthesis of these switches is critical. This application note provides an authoritative, self-validating methodology for synthesizing 1,3,3,5-tetramethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] by condensing 1,3,3,5-tetramethyl-2-methyleneindoline with 1-nitroso-2-naphthol.

Mechanistic Causality in Spirooxazine Assembly

The assembly of the spirooxazine core relies on an aldol-type condensation pathway[1]. The reaction is initiated by the nucleophilic attack of the enamine carbon of 1,3,3,5-tetramethyl-2-methyleneindoline onto the highly electrophilic nitrogen of the nitroso group of 1-nitroso-2-naphthol. This bimolecular interaction generates a transient, highly polar iminium intermediate.

The critical, structure-defining step is the subsequent intramolecular cyclization: the naphtholic oxygen, acting as an internal nucleophile, attacks the electrophilic C2 carbon of the indoline moiety[2]. This establishes the orthogonal spiro-C-O bond, locking the molecule into its colorless, non-planar closed form.

Mechanism R1 1,3,3,5-Tetramethyl-2- methyleneindoline (Nucleophile) Step1 Bimolecular Nucleophilic Attack (Enamine C to Nitroso N) R1->Step1 R2 1-Nitroso-2-naphthol (Electrophile) R2->Step1 Int Transient Iminium Intermediate Step1->Int Step2 Intramolecular Cyclization (Naphtholic O to Iminium C2) Int->Step2 Prod 1,3,3,5-Tetramethylspiro [indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (Closed Spiro Form) Step2->Prod

Reaction mechanism of spirooxazine synthesis via aldol-type condensation and cyclization.

Step-by-Step Experimental Protocols

We present two distinct methodologies. Method A utilizes traditional reflux and is ideal for standard laboratory setups. Method B employs microwave-assisted, solvent-free conditions, significantly reducing reaction time and preventing the thermal degradation often observed during prolonged heating[3].

Method A: Traditional Solution-Phase Condensation
  • Causality & Design: Ethanol is selected as a protic solvent to stabilize the polar transition states during iminium formation. Triethylamine (Et₃N) is introduced as a catalytic base to deprotonate the naphtholic hydroxyl group, thereby enhancing its nucleophilicity for the final ring-closure step[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-nitroso-2-naphthol in 15 mL of absolute ethanol.

  • Activation: Add 1.1 mmol of Et₃N to the solution and stir for 5 minutes at room temperature.

  • Addition: Dropwise, add 1.0 mmol of 1,3,3,5-tetramethyl-2-methyleneindoline.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 to 4 hours[2]. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the crude solid and wash with cold ethanol.

  • Purification: Purify via flash column chromatography to yield the pure spirooxazine.

Method B: Microwave-Assisted Solvent-Free Synthesis
  • Causality & Design: Prolonged thermal exposure can lead to the decomposition of the sensitive spiro C-O bond. Microwave irradiation provides rapid, volumetric heating, driving the condensation to completion in minutes and yielding a cleaner product profile[3].

  • Preparation: In an agate mortar, thoroughly grind 1.0 mmol of 1-nitroso-2-naphthol and 1.0 mmol of 1,3,3,5-tetramethyl-2-methyleneindoline to ensure maximum surface area contact.

  • Irradiation: Transfer the homogeneous mixture to a microwave-safe reactor vessel. Irradiate at 150 °C (using a dedicated laboratory microwave synthesizer) for 15 minutes[4].

  • Extraction: Cool to room temperature and extract the crude mass with dichloromethane (DCM).

  • Purification: Concentrate the DCM extract in vacuo and purify via silica gel chromatography.

Quantitative Yield & Validation Metrics

To ensure the integrity of the synthesis, compare your results against the established parameters below.

ParameterMethod A (Traditional Reflux)Method B (Microwave-Assisted)
Reaction Time 120 - 240 minutes15 minutes
Catalyst/Additive Triethylamine (Et₃N)None (Solvent-free)
Average Yield 65 - 70%85 - 90%
Primary Impurity Risk Thermal degradation tarsUnreacted starting material

Self-Validating Quality Control (QC) Protocol: A successful synthesis can be immediately validated via its photochromic response. Dissolve 1 mg of the purified product in 5 mL of toluene; the solution must be completely colorless. Irradiate the solution with a 365 nm UV lamp for 10 seconds. The solution must instantaneously turn deep blue/purple, confirming the heterolytic cleavage of the spiro C-O bond and the formation of the highly conjugated merocyanine form[5]. Upon removal of the UV source, the solution should thermally revert to colorless, confirming the structural integrity of the switch[5].

Photochromic Switching Dynamics

The utility of the synthesized spirooxazine lies in its dynamic photochromic cycle. The orthogonal spiro form restricts electron delocalization, rendering the molecule colorless. UV irradiation provides the energy required to break the spiro C-O bond, allowing the molecule to planarize into the highly conjugated, colored merocyanine form.

Photochromism Spiro Closed Spirooxazine (Colorless / Orthogonal) UV UV Irradiation (λ ≈ 365 nm) Spiro->UV C-O Bond Cleavage Mero Open Merocyanine (Colored / Planar Conjugated) UV->Mero VisHeat Visible Light or Thermal Energy (Spontaneous Reversion) Mero->VisHeat Ring Closure VisHeat->Spiro

Photochromic switching cycle between the closed spirooxazine and open merocyanine forms.

Sources

Method

catalytic methods for 1,3,3,5-tetramethyl-2-methylene-indoline alkylation

An In-Depth Technical Guide to the Catalytic Alkylation of 1,3,3,5-Tetramethyl-2-Methylene-Indoline For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alkylated Indoline Sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Catalytic Alkylation of 1,3,3,5-Tetramethyl-2-Methylene-Indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkylated Indoline Scaffolds

The 1,3,3,5-tetramethyl-2-methylene-indoline, a derivative of the well-known Fischer's base, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its electron-rich exocyclic double bond makes it a versatile precursor for the synthesis of a wide array of functionalized indoline derivatives. The introduction of alkyl chains at the C2-methylene position can significantly modulate the molecule's steric and electronic properties, leading to novel compounds with tailored biological activities or photophysical characteristics. This guide provides a detailed overview of modern catalytic methods for the selective alkylation of 1,3,3,5-tetramethyl-2-methylene-indoline, with a focus on photocatalytic, organocatalytic, and metal-catalyzed approaches. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge to design and execute successful alkylation strategies.

I. Photocatalytic Alkylation: A Mild and Efficient Approach

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under exceptionally mild conditions.[2][3] For the alkylation of electron-rich olefins like 1,3,3,5-tetramethyl-2-methylene-indoline, visible-light-induced photocatalysis offers a highly efficient route to generate alkyl radicals from stable precursors, which then readily add to the exocyclic double bond.

Mechanism and Rationale

The general mechanism for the photocatalytic alkylation of an electron-rich olefin involves the following key steps:

  • Excitation of the Photocatalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, or an organic dye like Eosin Y, absorbs visible light and is excited to a higher energy state (PC*).[3][4]

  • Generation of the Alkyl Radical: The excited photocatalyst can then engage in a single-electron transfer (SET) process. In an oxidative quenching cycle, PC* oxidizes an electron-rich species, which then leads to the formation of an alkyl radical. Alternatively, in a reductive quenching cycle, PC* is reduced by a sacrificial electron donor, and the resulting highly reducing species can then reduce an alkyl halide to generate the alkyl radical.

  • Radical Addition: The generated alkyl radical adds to the electron-rich exocyclic double bond of the methyleneindoline, forming a new carbon-centered radical intermediate.

  • Completion of the Catalytic Cycle: This radical intermediate can then be reduced and protonated, or undergo a hydrogen atom transfer (HAT) to yield the final alkylated product and regenerate the ground-state photocatalyst.[2]

Photocatalytic Alkylation Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Absorption PC_star->PC SET Alkyl_X Alkyl Precursor (R-X) PC_star->Alkyl_X e- transfer Donor Reductant PC_star->Donor e- transfer Alkyl_Radical Alkyl Radical (R•) Alkyl_X->Alkyl_Radical Reduction Methyleneindoline 1,3,3,5-Tetramethyl- 2-methylene-indoline Alkyl_Radical->Methyleneindoline Addition Radical_Intermediate Radical Intermediate Methyleneindoline->Radical_Intermediate Product Alkylated Product Radical_Intermediate->Product Reduction & Protonation or HAT Light Visible Light (hν) Donor_ox Oxidized Reductant Donor->Donor_ox Oxidation

Caption: Generalized photocatalytic cycle for the alkylation of methyleneindoline.

Application Note & Protocol: Photocatalytic Hydrodifluoroalkylation

This protocol is adapted from a general method for the hydrodifluoroalkylation of olefins, which is applicable to electron-rich substrates.[2]

Table 1: Reaction Parameters for Photocatalytic Alkylation

ParameterValueRationale
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6Possesses the appropriate redox potential for the reaction.[4]
Alkyl Source BrCF2COOEtReadily available and forms the difluoroalkyl radical.
Reductant Triethylamine (Et3N)Acts as a sacrificial electron donor to regenerate the photocatalyst.[2]
Solvent Acetonitrile (MeCN)A polar aprotic solvent that dissolves the reactants and catalyst.
Light Source Blue LED (450 nm)Provides the necessary energy to excite the photocatalyst.
Temperature Room TemperatureThe reaction is driven by light, not heat, allowing for mild conditions.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 1,3,3,5-tetramethyl-2-methylene-indoline (0.1 mmol, 1.0 equiv.), the photocatalyst (1-2 mol%), and the alkyl precursor (1.2-1.5 equiv.).

  • Solvent and Reagents: Add the solvent (e.g., MeCN, 1.0 mL) and the reductant (e.g., triethylamine, 3.0 equiv.).

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5 cm from a blue LED lamp and begin stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired alkylated product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Organocatalytic Asymmetric Alkylation

Organocatalysis provides a powerful platform for the enantioselective functionalization of carbonyl compounds and their derivatives through the formation of chiral enamines or iminium ions.[5][6] For an exocyclic enamine like 1,3,3,5-tetramethyl-2-methylene-indoline, a chiral Brønsted acid or a chiral amine catalyst can be employed to achieve asymmetric alkylation.

Mechanism and Rationale

In this approach, a chiral catalyst activates the substrate or the electrophile, leading to a stereocontrolled C-C bond formation. For instance, a chiral phosphoric acid (CPA) can protonate the nitrogen of the indoline, generating a chiral ion pair with the enamine. The counter-ion then directs the approach of the electrophile to one face of the double bond.

Organocatalytic Alkylation cluster_0 Catalytic Cycle Catalyst Chiral Catalyst (e.g., CPA) Activated_Complex Activated Complex (Chiral Ion Pair) Catalyst->Activated_Complex Activation Substrate Methyleneindoline Substrate->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Alkylation Electrophile Electrophile (E+) Electrophile->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product

Caption: Conceptual workflow for organocatalytic asymmetric alkylation.

Application Note & Protocol: Chiral Phosphoric Acid-Catalyzed Alkylation

This protocol is a conceptual adaptation based on the principles of asymmetric organocatalysis for indole alkylation.[7]

Table 2: Key Components for Organocatalytic Alkylation

ComponentExampleRole
Catalyst Chiral Phosphoric Acid (e.g., TRIP)Creates a chiral environment for the reaction.
Substrate 1,3,3,5-tetramethyl-2-methylene-indolineThe nucleophile in the reaction.
Electrophile Nitro-olefinA suitable Michael acceptor for this transformation.
Solvent Toluene or DichloromethaneNon-polar aprotic solvents are often preferred.
Temperature 0 °C to Room TemperatureTo balance reaction rate and enantioselectivity.

Step-by-Step Protocol:

  • Preparation: In a dry reaction tube under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (5-10 mol%) in the chosen solvent (0.5 M).

  • Addition of Substrate: Add the 1,3,3,5-tetramethyl-2-methylene-indoline (1.0 equiv.) to the catalyst solution and stir for 10 minutes at the desired temperature (e.g., 0 °C).

  • Addition of Electrophile: Slowly add the electrophile (e.g., a nitro-olefin, 1.1 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

III. Metal-Catalyzed Allylic Alkylation

Transition metal catalysis, particularly with palladium or iridium, is a cornerstone of modern C-C bond formation.[8][9] For the alkylation of the methyleneindoline, an allylic alkylation approach can be envisioned where the enamine acts as a soft nucleophile to attack a π-allyl metal complex.

Mechanism and Rationale

The catalytic cycle typically involves:

  • Oxidative Addition: The metal catalyst (e.g., Pd(0)) undergoes oxidative addition to an allylic electrophile (e.g., an allylic carbonate or acetate) to form a π-allyl-metal(II) complex.

  • Nucleophilic Attack: The methyleneindoline, acting as a nucleophile, attacks the π-allyl complex. This step is often the stereochemistry-determining step in asymmetric variants using chiral ligands.

  • Reductive Elimination: Reductive elimination from the resulting complex affords the alkylated product and regenerates the active metal(0) catalyst.

Metal_Catalyzed_Allylic_Alkylation cluster_1 Pd-Catalyzed Allylic Alkylation Pd0 Pd(0) Catalyst Pi_Allyl_Pd π-Allyl-Pd(II) Complex Pd0->Pi_Allyl_Pd Oxidative Addition Allyl_X Allylic Electrophile Allyl_X->Pi_Allyl_Pd Intermediate_Complex Intermediate Complex Pi_Allyl_Pd->Intermediate_Complex Nucleophilic Attack Methyleneindoline_Nu Methyleneindoline (Nucleophile) Methyleneindoline_Nu->Intermediate_Complex Intermediate_Complex->Pd0 Regeneration Alkylated_Product Allylated Product Intermediate_Complex->Alkylated_Product Reductive Elimination

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 1,3,3,5-tetramethyl-2-methylene-indoline during storage

Technical Support Center: Handling and Storage of 1,3,3,5-Tetramethyl-2-methylene-indoline Scientific Context & Causality As a Senior Application Scientist, the most frequent point of failure I observe in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of 1,3,3,5-Tetramethyl-2-methylene-indoline

Scientific Context & Causality

As a Senior Application Scientist, the most frequent point of failure I observe in the synthesis of cyanine dyes and photochromic spiropyrans is the use of degraded Fischer's base derivatives. 1,3,3,5-tetramethyl-2-methylene-indoline is a highly reactive enamine. Mechanistically, the nitrogen lone pair heavily delocalizes into the exocyclic double bond, rendering the terminal methylene carbon an exceptionally strong carbon nucleophile[1]. Furthermore, the presence of the 5-methyl group on the aromatic ring inductively donates electron density into the indoline core, making this specific derivative marginally more susceptible to oxidation than the unsubstituted Fischer's base.

While this nucleophilicity is highly desirable for downstream dye synthesis, it makes the molecule a prime target for electrophilic oxygen. When exposed to ambient air, the enamine readily decomposes under the action of oxygen to form the corresponding oxindole derivative (1,3,3,5-tetramethylindolin-2-one)[2]. Ambient light exacerbates this by sensitizing the generation of singlet oxygen, which bypasses the spin-forbidden reaction barrier of ground-state oxygen and rapidly mediates the oxidative cleavage of the enamine chain[3]. Therefore, standard safety and handling guidelines strictly dictate that this reagent must be stored in a cool, dark place, completely isolated from oxidizing agents[4].

Troubleshooting FAQs

Q1: My reagent turned from a pale yellow liquid to a dark brown, viscous oil. What happened? A1: This indicates severe oxidative degradation. The enamine has reacted with atmospheric triplet oxygen or photo-generated singlet oxygen. The dark color arises from complex, conjugated polymerization products and the formation of the inactive oxindole[2]. To prevent this, strict adherence to inert gas backfilling (Argon or Nitrogen) is mandatory during all handling steps.

Q2: I stored the reagent at 4°C in a clear vial, but my downstream cyanine synthesis failed. NMR shows ~15% impurity. Why? A2: 4°C is kinetically insufficient to halt oxidation, and clear glass permits photo-oxidation. Light exposure generates singlet oxygen, which rapidly cleaves the enamine double bond[3]. You must use amber vials to block UV/Vis light and store the reagent at -20°C or -80°C to sufficiently slow the degradation kinetics[4].

Q3: How can I rescue a partially oxidized batch of 1,3,3,5-tetramethyl-2-methylene-indoline? A3: If the oxindole conversion is low (<10%), the intact enamine can be purified via high-vacuum Kugelrohr distillation. The oxidized oxindole derivatives have significantly higher boiling points and will remain behind in the distillation pot residues[5].

Quantitative Degradation Data

To illustrate the critical nature of storage conditions, the following table summarizes the expected 30-day degradation rates of 1,3,3,5-tetramethyl-2-methylene-indoline under various environments.

Storage ConditionAtmosphereContainer TypeTemperature30-Day Oxindole Conversion
Benchtop AirClear Glass25°C> 40.0% (Severe)
Refrigerator AirClear Glass4°C15.0% – 20.0%
Freezer AirAmber Glass-20°C5.0% – 8.0%
Optimal ArgonAmber Glass-20°C< 1.0%
Cryogenic ArgonSealed Ampoule-80°CUndetectable

Self-Validating Experimental Protocols

To ensure absolute reproducibility, implement the following self-validating workflow for aliquoting and storing your reagent.

Protocol 1: Anaerobic Aliquoting and Storage
  • Glassware Preparation: Bake amber glass vials and PTFE-lined silicone septa caps at 120°C for 4 hours to remove surface moisture. Cool in a desiccator under vacuum. (Causality: Water traces can catalyze the hydrolysis of transient iminium intermediates formed during oxidation).

  • Inert Sparging: Transfer the bulk 1,3,3,5-tetramethyl-2-methylene-indoline into a Schlenk flask. Sparge the liquid with ultra-high purity (UHP) Argon for 15 minutes to displace dissolved oxygen.

  • Aliquoting: Using an Argon-purged gas-tight syringe, transfer single-use aliquots (e.g., 1–5 mL) into the dried amber vials. (Causality: Single-use aliquots prevent the introduction of oxygen that occurs during repeated septa punctures).

  • Sealing: Blanket the headspace of each vial with a gentle stream of Argon for 30 seconds. Cap immediately. Wrap the cap junction with Parafilm.

  • Storage: Store upright in a -20°C or -80°C freezer[4].

Protocol 2: Pre-Use Quality Control (Self-Validation Step)

Before committing an archived aliquot to a sensitive synthesis, validate its integrity to ensure Protocol 1 was successful:

  • Withdraw 10 µL of the reagent using a micro-syringe.

  • Dissolve in 0.5 mL of CDCl3​ . (Crucial: The CDCl3​ must be pre-filtered through basic alumina to remove acidic DCl traces, which will artificially degrade the enamine).

  • Acquire a 1H -NMR spectrum. Validate success by confirming the presence of the exocyclic =CH2​ protons (typically two doublets or a broad singlet around 3.8–4.0 ppm) and the absence of downfield aromatic shifts corresponding to the oxindole carbonyl environment.

Mechanistic Visualization

The following diagram illustrates the causal relationship between environmental exposure, the chemical degradation pathway, and the targeted storage interventions.

OxidationMechanisms FB 1,3,3,5-Tetramethyl-2-methylene-indoline (Intact Enamine) Inter Hydroperoxide / Radical Intermediate FB->Inter Nucleophilic Attack O2 Oxygen Exposure (Triplet/Singlet O2) O2->Inter Adds to Exocyclic C=C Light Photon Exposure (Photo-oxidation) Light->O2 Sensitizes to Singlet O2 Degrad 1,3,3,5-Tetramethylindolin-2-one (Oxindole Impurity) Inter->Degrad Oxidative Cleavage Argon Argon Purging (Blocks O2) Argon->O2 Prevents Amber Amber Vials (Blocks Light) Amber->Light Prevents Cold -20°C Storage (Slows Kinetics) Cold->Inter Inhibits

Oxidation pathway of Fischer's base derivatives and targeted storage interventions.

References

  • Title : Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes[1] Source : nih.gov URL : 1

  • Title : TCI AMERICA - Spectrum Chemical (Fischer's Base Safety Data Sheet)[4] Source : spectrumchemical.com URL : 4

  • Title : Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application[3] Source : acs.org URL :3

  • Title : Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers[2] Source : arkat-usa.org URL : 2

  • Title : Organic Photochromic and Thermochromic Compounds[5] Source : ethernet.edu.et URL : 5

Sources

Optimization

Technical Support Center: Optimizing Condensation Reactions with 1,3,3,5-Tetramethyl-2-methylene-indoline

Welcome to the Technical Support Center for polymethine dye synthesis. 1,3,3,5-Tetramethyl-2-methylene-indoline (a 5-methyl substituted Fischer's base) is a highly reactive enamine critical for synthesizing advanced cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polymethine dye synthesis. 1,3,3,5-Tetramethyl-2-methylene-indoline (a 5-methyl substituted Fischer's base) is a highly reactive enamine critical for synthesizing advanced cyanine, hemicyanine, and squaraine dyes. While the 5-methyl group provides valuable electron-donating properties that red-shift the absorption spectra of the resulting dyes, it also alters the nucleophilicity of the exocyclic methylene carbon, often requiring precise optimization of condensation conditions.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure high-yield, high-purity syntheses.

Diagnostic Workflow for Condensation Failures

Use the following diagnostic logic tree to identify and resolve the most common bottlenecks encountered during polymethine condensations.

Troubleshooting Start Condensation Issue Detected Yield Low Yield / Stalled Reaction Start->Yield Side Chain Shortening ('Blueing') Start->Side Purify Tar Formation / Isolation Failure Start->Purify YieldFix Add Triethyl Orthoformate (Water Scavenger) Yield->YieldFix SideFix Strict Stoichiometry & Anaerobic Conditions Side->SideFix PurifyFix Azeotropic Distillation (Dean-Stark Trap) Purify->PurifyFix Success Optimized Dye Synthesis YieldFix->Success SideFix->Success PurifyFix->Success

Diagnostic workflow for troubleshooting indoline condensation reactions.

Core Troubleshooting Guide (FAQs)

Q1: My condensation reaction stalls at ~50% conversion, resulting in low yields. How can I drive it to completion?

The Causality: The condensation of 1,3,3,5-tetramethyl-2-methylene-indoline with aldehydes or squaric acid generates water as a byproduct. Because this is an equilibrium-driven process, the accumulation of water promotes the reverse reaction (hydrolysis of the intermediate iminium ion). The Solution: Introduce a chemical water scavenger. Adding triethyl orthoformate to the reaction mixture (often in a pyridine solvent system) effectively consumes the generated water, driving the equilibrium forward. For trimethine cyanine synthesis, triethyl orthoformate can simultaneously act as the one-carbon methine bridge source and the dehydrating agent 1.

Q2: I am synthesizing a heptamethine (Cy7) dye, but my UV-Vis spectrum shows significant blue-shifted peaks (Cy5/Cy3 contamination). What causes this?

The Causality: This is a documented thermal "blueing" degradation pathway. Heptamethine chains can undergo a spontaneous electrocyclic closure and aromatization, which liberates free Fischer's base. The 5-methyl group on your substrate increases the electron density of the exocyclic carbon, making this liberated base a highly reactive carbon nucleophile. It attacks the polymethine backbone of intact Cy7 molecules, excising a two-carbon fragment and shortening the chain to Cy5 or Cy3 2. The Solution:

  • Control Stoichiometry: Never use an excess of the Fischer's base; keep it strictly equimolar to the linker.

  • Lower Temperature: Do not exceed 80°C if possible.

  • Anaerobic Conditions: Degas solvents and run the reaction under inert gas (N₂ or Ar) to prevent oxidative cleavage, which exacerbates chain shortening.

Q3: My squaraine dye synthesis yields a sticky, intractable tar instead of a crystalline solid. How do I improve isolation?

The Causality: Squaraine dyes possess a highly electron-deficient central four-membered ring 3. If water is present during the extended reflux times required for condensation, nucleophilic attack by water on the squaraine core leads to ring-opened, polymeric degradation products (tar). Additionally, the hydrophobic 5-methyl groups increase the solubility of the dye, preventing spontaneous crystallization. The Solution: Use a Dean-Stark apparatus with a 1:1 mixture of n-butanol and toluene. This allows for the continuous azeotropic removal of water, protecting the squaraine core. To isolate the product, concentrate the mixture in vacuo and precipitate the dye by dropwise addition into ice-cold diethyl ether.

Q4: The free 1,3,3,5-tetramethyl-2-methylene-indoline base darkens rapidly on the benchtop. Does this affect the reaction?

The Causality: Free Fischer's bases are highly susceptible to oxidation and dimerization upon exposure to air and ambient light 4. Oxidized impurities will drastically reduce your condensation yield and complicate purification. The Solution: Store the precursor as its stable indolium salt (e.g., 1,2,3,3,5-pentamethyl-3H-indolium iodide). Generate the free base in situ during the condensation reaction by adding a non-nucleophilic organic base (such as pyridine or triethylamine) directly to the reaction flask 5.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/base selection, water scavenging, and overall yield in the synthesis of a symmetrical trimethine cyanine dye using 1,3,3,5-tetramethyl-2-methylene-indoline.

Solvent SystemBase AddedAdditive (Water Scavenger)Temp (°C)Time (h)Isolated Yield (%)
EthanolPyridine (1.5 eq)None781245%
PyridineNone (Solvent acts as base)None115660%
AcetonitrileTriethylamine (2.0 eq)Triethyl orthoformate (2.0 eq)82585%
Pyridine None (Solvent acts as base) Triethyl orthoformate (4.0 eq) 115 3 92%

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of a Symmetrical Pentamethine Cyanine (Cy5 Derivative)

This protocol utilizes in situ free-base generation to prevent oxidative degradation.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,3,5-pentamethyl-3H-indolium iodide (2.05 equivalents) and malonaldehyde dianil hydrochloride (1.00 equivalent).

  • Solvent Addition: Suspend the solids in anhydrous pyridine (10 mL per mmol of linker). Purge the flask with Nitrogen gas for 5 minutes.

  • Activation: Add acetic anhydride (5.0 equivalents) dropwise via syringe. Causality Note: Acetic anhydride acetylates the aniline leaving groups of the linker, transforming them into excellent leaving groups (acetanilides) and accelerating the condensation.

  • Heating: Heat the mixture to 60°C in an oil bath in the dark for 3 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and measure the UV-Vis spectrum. The reaction is complete when a sharp, intense absorption peak appears at ~645 nm, and TLC (DCM:MeOH 9:1) shows complete consumption of the indolium salt.

  • Isolation: Cool to room temperature. Pour the mixture into 100 mL of ice-cold diethyl ether while stirring vigorously. Filter the resulting dark blue precipitate, wash with cold ether (3 x 20 mL), and dry under vacuum.

Protocol B: Synthesis of a Symmetrical Squaraine Dye

This protocol utilizes azeotropic distillation to protect the highly electrophilic squaraine core.

  • Preparation: In a 100 mL round-bottom flask, combine 1,3,3,5-tetramethyl-2-methylene-indoline (2.0 equivalents) and squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) (1.0 equivalent).

  • Solvent System: Add a 1:1 mixture of anhydrous n-butanol and anhydrous toluene (total volume 40 mL).

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, and fit a reflux condenser on top.

  • Azeotropic Reflux: Heat the mixture to vigorous reflux (approx. 115°C).

  • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is proceeding correctly if water droplets accumulate at the bottom of the trap. The solution will transition from pale yellow to a deep, intense blue-green with strong red fluorescence. Continue refluxing until no more water is collected (typically 12–16 hours).

  • Isolation: Cool the mixture to room temperature. Remove the solvents under reduced pressure until a viscous slurry remains. Resuspend in minimal methanol (5 mL) and precipitate by adding to 50 mL of cold hexane. Filter and recrystallize from ethanol.

References

  • 1 - Google Patents

  • 2 - PMC (National Institutes of Health) 3.5 - RSC Publishing

  • 3 - Wikipedia

  • 4 - ACS Publications

Sources

Troubleshooting

overcoming solubility issues with 1,3,3,5-tetramethyl-2-methylene-indoline in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of 1,3,3,5-tetramethyl-2-methylene-indoline (a substituted Fischer’s base).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of 1,3,3,5-tetramethyl-2-methylene-indoline (a substituted Fischer’s base). This compound is a highly versatile building block for synthesizing cyanine dyes, spiropyrans, and squaraines. However, its rigid bicyclic core and multiple hydrophobic methyl groups result in a high partition coefficient (logP ~3.0) and negligible aqueous solubility.

This guide provides field-proven, self-validating strategies to overcome these limitations, ensuring reliable data for in vitro assays and downstream probe development.

Diagnostic Flowchart: Choosing Your Strategy

Before proceeding, identify the end-goal of your experiment to select the most thermodynamically stable and biologically compatible solubilization route.

DecisionTree Start Downstream Application? InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo / Formulation (Animal Studies) Start->InVivo Synthesis Dye Synthesis (Probe Development) Start->Synthesis CoSolv Co-solvent + Surfactant (DMSO + Tween-80) InVitro->CoSolv Cyclo Cyclodextrin Inclusion (HP-β-CD) InVivo->Cyclo Deriv Chemical Derivatization (e.g., Sulfonation) Synthesis->Deriv

Decision matrix for selecting the optimal solubilization strategy based on experimental needs.

Section 1: Micellar Solubilization (For In Vitro Assays)

The Causality: Direct dilution of lipophilic indolines from organic stocks into aqueous buffers causes rapid supersaturation. The local concentration of water exceeds the solubility limit before the compound can disperse, resulting in a "solvent crash" (precipitation). By pre-mixing the compound with non-ionic surfactants (e.g., Pluronic F-127 or Tween-80), the hydrophobic indoline core is encapsulated within the micellar core, while the hydrophilic PEG chains interface with the aqueous medium, thermodynamically stabilizing the dispersion.

Protocol: Step-by-Step Micellar Dispersion
  • Stock Preparation: Dissolve 1,3,3,5-tetramethyl-2-methylene-indoline in anhydrous DMSO to a concentration of 50 mM.

  • Surfactant Addition: In a separate vial, prepare a 10% (w/v) solution of Pluronic F-127 in DMSO. Mix the compound stock and surfactant solution in a 1:1 volumetric ratio.

  • Homogenization: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature to ensure uniform micelle formation.

  • Aqueous Integration: While vortexing the target aqueous buffer (e.g., PBS, pH 7.4), add the DMSO/Surfactant/Compound mixture dropwise (approx. 10 µL per second).

  • Validation: Centrifuge the final dispersion at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy to confirm no compound was lost to precipitation.

MicellarWorkflow Step1 Dissolve in DMSO (Stock 10-50 mM) Step2 Add Surfactant (e.g., 10% Pluronic) Step1->Step2 Step3 Vortex & Sonicate (5 mins) Step2->Step3 Step4 Dropwise Addition to Aqueous Buffer Step3->Step4 Step5 Equilibration (Clear Dispersion) Step4->Step5

Step-by-step workflow for preparing stable micellar dispersions to prevent solvent crash.

Troubleshooting & FAQs

Q: My compound still precipitates upon addition to the buffer. What went wrong? A: This is a classic sign of localized supersaturation. Ensure you are adding the organic micellar phase into the aqueous phase, not the other way around. If precipitation persists, warm the aqueous buffer to 37°C prior to addition to increase the critical micelle concentration (CMC) dynamics, or increase the surfactant-to-compound molar ratio.

Section 2: Supramolecular Encapsulation via Cyclodextrins

The Causality: When surfactants interfere with biological assays (e.g., via cell membrane disruption), host-guest complexation is preferred. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the indoline ring, shielding it from water, while its hydroxylated exterior ensures high aqueous solubility[1].

Protocol: Solvent Evaporation Method
  • Co-dissolution: Dissolve 1 eq. of 1,3,3,5-tetramethyl-2-methylene-indoline and 2 eq. of HP-β-CD in a co-solvent mixture of Ethanol/Water (1:1 v/v).

  • Equilibration: Stir the solution magnetically at 300 rpm for 24 hours at 25°C to allow thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex.

  • Validation: Reconstitute the powder in pure water. The solution should be optically clear.

CyclodextrinMech HydrophobicCore 1,3,3,5-Tetramethyl-2-methylene-indoline (Highly Lipophilic Core) Complex Host-Guest Inclusion Complex (Thermodynamically Stable in Water) HydrophobicCore->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Host Matrix

Logical relationship demonstrating thermodynamic stabilization via host-guest complexation.

Troubleshooting & FAQs

Q: The reconstituted cyclodextrin complex is cloudy. Is the complexation incomplete? A: Yes. The cavity of α-cyclodextrin is too small for the tetramethyl-indoline core, and γ-cyclodextrin may be too large to provide stable van der Waals contacts. Ensure you are strictly using β-cyclodextrin derivatives. Additionally, undissolved particles may indicate that the 24-hour equilibration time was insufficient; try extending it to 48 hours.

Section 3: Chemical Derivatization (For Dye Synthesis & In Vivo Probes)

The Causality: For applications requiring absolute aqueous solubility without excipients (e.g., intravenous imaging agents), the molecular structure must be altered. Introducing highly polar, ionizable groups (like sulfonates) or disrupting molecular symmetry drastically reduces crystal packing energy, thereby enhancing water solubility[2][3]. A classic example is the functionalization of the indoline nitrogen with a sulfobutyl group, a strategy utilized in the FDA-approved dye Indocyanine Green (ICG)[4].

Protocol: N-Sulfobutylation of Fischer's Base
  • Reaction Setup: Combine 1,3,3,5-tetramethyl-2-methylene-indoline (1 eq.) and 1,4-butanesultone (1.5 eq.) in a heavy-walled pressure vial.

  • Heating: Heat the neat mixture to 120°C for 12 hours under an argon atmosphere. (Note: The 3,3-dimethyl groups cause steric hindrance, necessitating high temperatures).

  • Precipitation: Cool the mixture to room temperature and triturate with cold diethyl ether to precipitate the zwitterionic product.

  • Purification: Filter the solid, wash extensively with acetone, and dry under vacuum.

Troubleshooting & FAQs

Q: The N-alkylation with 1,4-butanesultone is yielding less than 20% product. How can I improve this? A: The steric bulk of the 1,3,3,5-tetramethyl groups severely hinders nucleophilic attack by the nitrogen. If the neat reaction fails, dissolve the reagents in a high-boiling, polar aprotic solvent like 1,2-dichlorobenzene and heat to 140°C. Alternatively, microwave irradiation (150°C, 30 mins) can force the reaction to completion while minimizing degradation byproducts.

Quantitative Data Summary

Solubilization StrategyExcipient / ReagentMax Aqueous Conc. (Est.)Primary AdvantagePrimary Limitation
Micellar Dispersion Pluronic F-127 / DMSO1 - 5 mg/mLRapid preparation, excellent for in vitro screensSurfactants may cause cell toxicity at high doses
Cyclodextrin Complex HP-β-CD5 - 15 mg/mLBiocompatible, eliminates organic solvents entirelyTime-consuming preparation and lyophilization
Chemical Derivatization 1,4-Butanesultone> 50 mg/mLPermanent solubility, ideal for in vivo imagingPermanently alters molecular structure/properties

References

  • Multichromic Dye Synthesis and Its Absorption Properties with Cyclodextrins. ResearchGate.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC (NIH).[Link]

  • Indocyanine Green | Chemical Properties, Uses and Side Effects. Macsen Labs.[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1,3,3,5-Tetramethyl-2-methylene-indoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1,3,3,5-tetramethyl-2-methylene-indoline. As a Senior Application Scientist, I've designed this resource to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1,3,3,5-tetramethyl-2-methylene-indoline. As a Senior Application Scientist, I've designed this resource to provide not just protocols, but a deeper understanding of the mechanisms behind the photodegradation of this valuable indoline derivative and how to effectively counteract it. This guide is structured to help you troubleshoot common issues and proactively design more robust experiments.

PART 1: Understanding the Instability: The 'Why' Behind Photodegradation

1,3,3,5-tetramethyl-2-methylene-indoline, a derivative of Fischer's base, is a versatile organic compound. However, its utility can be compromised by its susceptibility to photodegradation. This instability arises primarily from its molecular structure, which contains electron-rich moieties and double bonds that can absorb UV and visible light.[1]

Upon absorption of light, the molecule is promoted to an excited state.[2] From this high-energy state, it can follow several degradation pathways, often involving reactive oxygen species (ROS) like singlet oxygen.[3][4] The indoline ring system itself can also be susceptible to photo-oxidative cleavage or rearrangement reactions.[5] Understanding these fundamental mechanisms is crucial for designing effective stabilization strategies.

PART 2: Troubleshooting & Mitigation Strategies (FAQs)

This section addresses common problems encountered during experimentation in a question-and-answer format.

Q1: I'm observing a rapid loss of my compound in solution, even under ambient laboratory light. What's the most likely cause and the quickest fix?

A: The most probable cause is photo-oxidation sensitized by dissolved oxygen and initiated by ambient light. The exocyclic double bond and the electron-rich indoline ring are particularly susceptible.

  • Immediate Action: Protect your solution from light by using amber vials or wrapping your glassware in aluminum foil. Additionally, deoxygenating your solvent by sparging with an inert gas (like nitrogen or argon) before dissolving your compound can significantly slow down degradation. Molecular oxygen is an efficient quencher of excited triplet states, which can be a pathway to degradation.[6][7]

Q2: My thin films containing the indoline derivative are bleaching or changing color upon exposure to a UV curing lamp. How can I prevent this?

A: This is a classic case of photodegradation. The high-intensity UV light provides ample energy to initiate photo-oxidative reactions.

  • Solution: Incorporate a UV absorber into your film formulation. UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as heat, thereby shielding the indoline derivative.[8][9] Common classes include benzophenones and benzotriazoles.[10] The choice of UV absorber will depend on the specific wavelength of your curing lamp and its compatibility with your polymer matrix.

Q3: I've tried a UV absorber, but my compound is still degrading over time, especially in the presence of air. What other protective measures can I take?

A: While UV absorbers are the first line of defense, they may not block all harmful radiation, and some degradation pathways might be initiated by lower-energy visible light. In the presence of oxygen, photo-oxidation is a major concern.

  • Synergistic Approach: Combine the UV absorber with an antioxidant. Antioxidants work by scavenging free radicals or reactive oxygen species that are often generated during the photodegradation process.[11][12] Hindered Amine Light Stabilizers (HALS) are particularly effective as they can trap free radicals.[8][9] A combination of a UV absorber and a HALS often provides superior protection compared to either agent alone.[13]

Q4: Can the formulation matrix itself influence the stability of the indoline derivative?

A: Absolutely. The local environment around the molecule plays a significant role in its photostability.

  • Formulation Considerations:

    • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states and the rate of degradation. It is advisable to empirically test stability in a few different solvents of varying polarity.

    • Polymer Matrix: In solid formulations, the choice of polymer can affect stability. Some polymers may offer better protection by limiting oxygen diffusion or by having inherent UV-screening properties.

    • Encapsulation: Encapsulating the indoline derivative within a protective shell, such as a microcapsule or a liposome, can physically isolate it from oxygen and other degrading species, significantly enhancing its photostability.[2][14][15]

PART 3: Prophylactic Stabilization Protocols

For critical applications requiring long-term stability, a proactive approach is essential. Below are detailed protocols for incorporating stabilizers.

Protocol 1: Solution-Phase Stabilization

This protocol is designed for applications where 1,3,3,5-tetramethyl-2-methylene-indoline is used in a liquid formulation.

Objective: To prepare a stabilized stock solution of the indoline derivative.

Materials:

  • 1,3,3,5-tetramethyl-2-methylene-indoline

  • High-purity, deoxygenated solvent (e.g., Toluene, THF)

  • UV Absorber (e.g., a benzotriazole derivative)

  • Hindered Amine Light Stabilizer (HALS)

  • Amber glassware

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Solvent Preparation: Sparge the chosen solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Stabilizer Addition: To the deoxygenated solvent, add the UV absorber and HALS at a concentration typically ranging from 0.1% to 2% (w/v) relative to the final solution volume. The optimal concentration should be determined empirically.

  • Dissolution of Indoline Derivative: Under a gentle stream of inert gas, add the 1,3,3,5-tetramethyl-2-methylene-indoline to the stabilizer-containing solvent and stir until fully dissolved.

  • Storage: Store the final solution in a tightly sealed amber vial, with the headspace flushed with inert gas before sealing. Store at a low temperature if the compound is also thermally sensitive.

Protocol 2: Solid-State (Thin Film) Stabilization

This protocol is for incorporating the indoline derivative into a polymer film.

Objective: To prepare a photostable polymer film containing the indoline derivative.

Materials:

  • 1,3,3,5-tetramethyl-2-methylene-indoline

  • Polymer (e.g., PMMA, Polystyrene)

  • Solvent for polymer and indoline derivative (e.g., Dichloromethane, Chloroform)

  • UV Absorber

  • HALS

  • Spin-coater or casting knife

  • Substrate (e.g., glass slide)

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the chosen solvent to the desired concentration.

  • Stabilizer and Indoline Addition: To the polymer solution, add the UV absorber, HALS, and 1,3,3,5-tetramethyl-2-methylene-indoline. The concentration of the stabilizers is typically calculated as a weight percentage relative to the polymer weight (e.g., 1-5 wt%).

  • Mixing: Stir the solution thoroughly to ensure a homogeneous mixture.

  • Film Casting: Cast the film onto the substrate using a spin-coater or a casting knife.

  • Drying: Dry the film in an oven at a temperature appropriate for the chosen solvent and polymer, ensuring complete solvent removal.

PART 4: Visualization of Mechanisms and Workflows
Diagram 1: Photodegradation Pathway

Caption: Simplified photodegradation pathway of the indoline derivative.

Diagram 2: Stabilization Workflow

cluster_problem Problem Identification cluster_strategy Stabilization Strategy cluster_outcome Desired Outcome Problem Compound Degradation Observed UV_Absorber Add UV Absorber Problem->UV_Absorber Antioxidant Add Antioxidant (HALS) Problem->Antioxidant Deoxygenation Deoxygenate Solvent Problem->Deoxygenation Encapsulation Encapsulate Compound Problem->Encapsulation Outcome Enhanced Photostability UV_Absorber->Outcome Antioxidant->Outcome Deoxygenation->Outcome Encapsulation->Outcome

Caption: Decision workflow for selecting a stabilization strategy.

PART 5: Quantitative Data Summary

The following table provides a general guideline for the selection of stabilizers. The effectiveness can vary based on the specific experimental conditions.

Stabilizer TypeMechanism of ActionTypical ConcentrationRecommended For
UV Absorbers Absorb UV radiation and dissipate it as heat.[8]0.5 - 5 wt%Protection against high-energy UV light.
HALS Scavenge free radicals to inhibit photo-oxidation.[8][9]0.1 - 2 wt%Long-term stability in the presence of oxygen.
Antioxidants Quench reactive oxygen species or inhibit oxidation reactions.[16][17][18]0.1 - 2 wt%Environments with high oxygen exposure.
Quenchers Deactivate excited states of the molecule non-radiatively.[6][19][20]VariesPreventing the initial steps of degradation.
References
  • Grand Ingredients. (2026).
  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentr
  • Calvert, P. (n.d.). Stabilization of Natural Dyes by High Levels of Antioxidants.
  • Calvert, P. (n.d.). Stabilization of Natural Dyes by High Levels of Antioxidants. Scientific.Net.
  • Bhalekar, M. R., et al. (n.d.).
  • Raytop Chemical. (2022, July 2). UV stabilizer and UV absorber.
  • Almeida, I. F., et al. (2018, April 25).
  • Duchi, S., & Goldstein, D. (2023, March 22).
  • Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. PMC. (2025, October 28).
  • BTSA. (n.d.). How to avoid the loss of properties of colors and pigments?.
  • Pappalardo, S., & Smith, R. L. (1970, July).
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • chemfd.github.io. (n.d.).
  • EyouAgro. (2022, November 14). UV Stabilizer 101: Everything You Need to Know.
  • Brenntag. (n.d.).
  • Science Projects and Ideas for Amateur Experimenters. (2025, October 12).
  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot.
  • Longchang Chemical. (2023, February 10).
  • Tintoll. (n.d.). Organic UV Filters: Key Components in Protective Technology.
  • Improving photostability of thermochromic colorants with ultraviolet absorbers and hindered amine light stabilizers.
  • Photochromic and fluorescence studies of spiropyran indoline derivatives in the presence of acids.
  • SpecialChem. (2025, June 30).
  • Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. PMC.
  • Role of singlet oxygen in photo‐oxidative degradation and photostabiliz
  • THE ROLE OF SINGLET OXYGEN IN THE PHOTOOXIDATION OF POLYMERS.
  • Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. PMC. (2025, March 1).
  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photoc
  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
  • Singlet oxygen photogeneration and 2,4,6-TCP photodegradation at Pt/TiO2 under visible light illumin
  • Common photostabilizers based on their chemical structure.
  • Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer. MDPI. (2024, May 31).
  • Theoretical calculations and photodegradation of methylene blue for three isostructural transition M>2+> compounds expanded by 1,10-phenanthroline and SCN>-> under hydrothermal in situ reaction. Harbin Institute of Technology. (2024, July 15).
  • Synthesis and Study of the Photochromic Behavior of 3 [6' Nitro 1,3,3 trimethylspiro(indolino 2,2' [2H] chromen 5 yl)]prope.
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
  • The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River W
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
  • DiRocco, D. A., et al. (2016). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Chemical Science.
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. (2022, February 4).
  • Master Organic Chemistry. (2018, October 29).
  • Glaser, F., & Wenger, O. S. (2022, December 1). Sensitizer-controlled photochemical reactivity via upconversion of red light. RSC Publishing.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyleneindoline Precursors: 1,3,3,5-Tetramethyl-2-methyleneindoline vs. 1,3,3-Trimethyl-2-methyleneindoline

Introduction In the synthesis of functional dyes, particularly cyanine and styryl dyes, the choice of the heterocyclic precursor is paramount as it dictates the core photophysical properties of the final molecule. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of functional dyes, particularly cyanine and styryl dyes, the choice of the heterocyclic precursor is paramount as it dictates the core photophysical properties of the final molecule. Among the most fundamental and widely utilized precursors are the methyleneindoline bases. This guide provides an in-depth comparison of two closely related yet distinct members of this class: the canonical 1,3,3-trimethyl-2-methyleneindoline , commonly known as Fischer's Base, and its ring-substituted analogue, 1,3,3,5-tetramethyl-2-methyleneindoline .

While differing by only a single methyl group on the aromatic backbone, this substitution imparts subtle but significant changes in physicochemical properties, reactivity, and the spectral characteristics of the resulting dyes. Understanding these differences is critical for researchers in materials science and drug development aiming to fine-tune molecular properties for specific applications, from fluorescent bio-imaging to optical data storage. This document will dissect their structural nuances, compare their physical and spectral properties, and provide practical, field-proven insights into their application in synthesis, supported by experimental data and protocols.

G cluster_0 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) cluster_1 1,3,3,5-Tetramethyl-2-methyleneindoline a a b b

Figure 1: Comparative molecular structures.

Part 1: Physicochemical and Spectroscopic Property Comparison

The addition of a methyl group at the 5-position of the indoline ring introduces predictable changes to the molecule's physical properties. This substitution increases the molecular weight and is expected to elevate the boiling point due to increased van der Waals forces. The electron-donating nature of the additional methyl group also influences the electron density of the aromatic system, which can have downstream effects on reactivity and the spectroscopic properties of derivatives.

Comparative Data Summary

The table below summarizes the key physical and chemical properties for both compounds, compiled from supplier data and patent literature.

Property1,3,3-Trimethyl-2-methyleneindoline1,3,3,5-Tetramethyl-2-methyleneindolineCausality of Difference
CAS Number 118-12-7[1]26972-63-4 (from patent literature)N/A
Molecular Formula C₁₂H₁₅N[2]C₁₃H₁₇NAddition of one CH₂ unit.
Molecular Weight 173.25 g/mol [2]187.28 g/mol Increased mass from the extra methyl group.
Appearance Clear red to pink liquid[3]Expected to be a similar liquidThe core chromophore is unchanged.
Boiling Point ~248 °C (at 760 mmHg)[1]132-133 °C (at 12 mmHg)[4]Increased molecular weight and van der Waals forces lead to a higher boiling point.
Density ~0.979 g/mL at 25 °C[1]Expected to be slightly higherIncreased mass per unit volume.
Refractive Index (n20/D) ~1.577Expected to be slightly higherIncreased polarizability from the additional alkyl group.
Spectroscopic Profile Analysis

Nuclear Magnetic Resonance (¹H NMR): The primary difference in the ¹H NMR spectra arises from the additional methyl group on the aromatic ring.

  • For 1,3,3-trimethyl-2-methyleneindoline: One would observe distinct signals for the N-methyl group, the gem-dimethyl groups at the 3-position, the exocyclic methylene protons, and the four protons on the unsubstituted benzene ring.

  • For 1,3,3,5-tetramethyl-2-methyleneindoline: The spectrum will additionally feature a singlet at approximately 2.3 ppm corresponding to the new methyl group at the 5-position. This substitution also simplifies the aromatic region from a complex multiplet for the four adjacent protons to a pattern corresponding to three protons, which is easier to interpret.

UV-Visible (UV-Vis) Spectroscopy: The parent methyleneindoline bases themselves are not strongly colored. However, their true utility lies in the synthesis of polymethine dyes, where their structure forms the terminal group of a conjugated system. The electronic nature of this terminal group is a key determinant of the final dye's absorption maximum (λmax).

The methyl group at the 5-position is a weak electron-donating group (EDG). When incorporated into a cyanine dye, this EDG slightly increases the electron density of the π-system. This increased electron density marginally raises the energy of the Highest Occupied Molecular Orbital (HOMO) without significantly affecting the Lowest Unoccupied Molecular Orbital (LUMO). The result is a smaller HOMO-LUMO gap, which manifests as a slight bathochromic (red) shift in the λmax of the resulting dye compared to an analogous dye made from Fischer's Base. This principle allows for the rational tuning of a dye's color. For instance, a dye synthesized from the tetramethyl derivative will absorb light at a slightly longer wavelength than one made from the trimethyl derivative[5].

Part 2: Reactivity and Synthetic Applications

The synthetic utility of both molecules is dominated by the high reactivity of the exocyclic double bond. This enamine-like system is highly nucleophilic at the carbon atom of the methylene group, making it susceptible to attack by a wide range of electrophiles.

G start Methyleneindoline Base (Nucleophile) intermediate Quaternized Indoleninium Salt (Key Intermediate) start->intermediate Reaction at exocyclic C=C electrophile Electrophilic Reagent (e.g., R-X, Acyl Halide, Aldehyde) electrophile->intermediate Electrophilic attack product Functionalized Product (e.g., Cyanine Dyes, Spiropyrans) intermediate->product Condensation or further reaction

Figure 2: General reactivity pathway for methyleneindoline bases.

This reactivity is the foundation for their primary application: the synthesis of cyanine dyes. In a typical synthesis, the methylene base acts as a nucleophile, attacking a suitable electrophilic bridging unit (e.g., a Vilsmeier reagent, malondialdehyde dianil, etc.). The resulting intermediate is then condensed with a second equivalent of a quaternized indoleninium salt (which can be formed from the same base) to construct the final polymethine chain.

The key difference in reactivity stems from the electronic effect of the 5-methyl group in the tetramethyl derivative.

  • Nucleophilicity: The electron-donating 5-methyl group slightly enhances the electron density of the entire molecule, including the exocyclic methylene group. This can lead to a slightly faster reaction rate with electrophiles compared to the unsubstituted Fischer's Base under identical conditions.

  • Solubility: The increased lipophilicity from the extra methyl group can improve the solubility of the tetramethyl base and its derivatives in less polar organic solvents, which can be advantageous for purification and reaction setup.

Part 3: Experimental Protocols

To provide a tangible comparison, the following section details a representative experimental workflow: the synthesis of a simple symmetrical trimethine cyanine dye. This protocol is a foundational procedure that can be adapted for both starting materials.

Workflow Overview: Synthesis of a Symmetrical Trimethine Cyanine Dye

The synthesis is a two-step process. First, the methyleneindoline base is quaternized at the nitrogen atom to form a reactive indoleninium salt. Second, two equivalents of this salt are condensed with a one-carbon bridging agent, such as triethyl orthoformate, to form the symmetrical trimethine dye.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Condensation A Methyleneindoline Base (Fischer's or Tetramethyl) C Indoleninium Salt A->C B Methylating Agent (e.g., Methyl Tosylate) B->C D 2 eq. Indoleninium Salt C->D Isolate & Purify F Symmetrical Trimethine Cyanine Dye D->F E Triethyl Orthoformate + Pyridine (Base) E->F

Figure 3: Experimental workflow for cyanine dye synthesis.

Detailed Protocol: Synthesis of 1,3,3-Trimethyl-2-[(1E,3E)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl]indol-1-ium iodide

Materials & Equipment:

  • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

  • Methyl p-toluenesulfonate (Methyl tosylate)

  • Triethyl orthoformate

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

Step A: Quaternization to form 1,2,3,3-Tetramethyl-3H-indolium tosylate

  • In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of 1,3,3-trimethyl-2-methyleneindoline in 20 mL of acetonitrile.

  • Add 1.86 g (10 mmol) of methyl p-toluenesulfonate to the solution.

  • Heat the mixture to reflux (approx. 82 °C) with stirring for 2 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with two 15 mL portions of cold diethyl ether, and dry under vacuum. This intermediate salt is typically used without further purification.

Step B: Condensation to form the Trimethine Dye

  • To a 100 mL round-bottom flask, add the 1,2,3,3-tetramethyl-3H-indolium tosylate (approx. 10 mmol) produced in Step A.

  • Add 2.22 g (15 mmol) of triethyl orthoformate.

  • Add 20 mL of anhydrous pyridine. The pyridine acts as both a high-boiling solvent and a base catalyst.

  • Heat the mixture to reflux (approx. 115 °C) with stirring for 1 hour. The solution will develop a deep color (typically blue or green).

  • Cool the reaction mixture to room temperature. The dye product will often precipitate upon cooling.

  • Slowly add 50 mL of diethyl ether with stirring to induce further precipitation.

  • Collect the crystalline dye product by vacuum filtration.

  • Wash the crystals with diethyl ether until the filtrate is colorless.

  • Recrystallize the crude product from ethanol to obtain the pure dye.

  • Characterization: The final product should be characterized by ¹H NMR and UV-Vis spectroscopy to confirm its structure and determine its λmax.

Protocol Adaptation for 1,3,3,5-Tetramethyl-2-methyleneindoline: The same protocol can be followed precisely. The key differences to anticipate are:

  • Stoichiometry: Use 1.87 g (10 mmol) of the tetramethyl base in Step A.

  • Solubility: The intermediates and final dye may exhibit slightly better solubility in organic solvents.

  • Product λmax: The resulting dye will show a λmax that is shifted to a longer wavelength by approximately 5-10 nm compared to the dye made from Fischer's Base, demonstrating the electronic effect of the 5-methyl substituent.

Conclusion and Outlook

The choice between 1,3,3-trimethyl-2-methyleneindoline and its 5-methyl substituted analogue is a strategic one, guided by the desired properties of the final synthetic target.

  • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) remains the workhorse and the cost-effective standard. It is ideal for applications where the specific photophysical properties are less critical or as a baseline for developing new dye structures. Its properties and reactivity are extensively documented, providing a high degree of predictability.

  • 1,3,3,5-Tetramethyl-2-methyleneindoline offers a tool for rational design. The introduction of the 5-methyl group provides a handle to subtly increase the wavelength of maximum absorption (bathochromic shift) of the resulting dyes. This is invaluable for researchers aiming to shift a dye's absorption or emission profile to better match a specific laser excitation line or to avoid autofluorescence in biological imaging. Furthermore, the enhanced solubility and potentially faster reaction kinetics can offer practical advantages in certain synthetic schemes.

Ultimately, the decision rests on a balance of cost, availability, and the specific performance requirements of the application. For researchers and developers in the fields of functional dyes and molecular probes, having both of these precursors in the chemical toolbox allows for a greater degree of control and precision in molecular engineering.

References

  • Attanasi, O. A., et al. (2002). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. ARKIVOC, 2002(11), 236-248. [Link][6]

  • PubChem. 1,3,3-Trimethyl-2-methyleneindoline. National Center for Biotechnology Information. [Link][2]

  • Katritzky, A. R., et al. (1996). Reactions of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) with Sulfonyl Chlorides. Synthetic Communications, 26(11), 2069-2078. [Link][7]

  • Hahn, H., et al. (1973). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. Google Patents, DE2154246C2. [4]

  • Nistri, S., et al. (2022). Engineering the Photophysics of Cyanines by Chain C1′ Substituents. Journal of the American Chemical Society, 144(49), 22535–22545. [Link][8]

  • NIST. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link][9]

  • Zhang, G., et al. (2007). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 12(6), 1210-1217. [Link][5]

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Comparative

A Comparative Guide to 5-Methyl and 5-Methoxy Indoline Derivatives in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indoline Core and the Significance of C5-Substitution Indoline-based dyes have emerged as a cornerstone in the development of advanced fun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indoline Core and the Significance of C5-Substitution

Indoline-based dyes have emerged as a cornerstone in the development of advanced functional materials, most notably as highly efficient sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as versatile fluorophores in bio-imaging.[1][2] Their molecular architecture, typically featuring a Donor-π-Acceptor (D-π-A) framework, allows for extensive tuning of photophysical and electrochemical properties. The indoline moiety serves as a potent electron donor, and modifications to its structure are a primary strategy for optimizing dye performance.

This guide provides an in-depth comparison of two common and seemingly similar modifications at the 5-position of the indoline ring: the methyl (-CH₃) and methoxy (-OCH₃) groups. While both are electron-donating, their distinct electronic mechanisms—inductive versus resonance effects—impart significant and predictable differences in the resulting dye's synthesis, properties, and ultimate performance. Understanding these nuances is critical for the rational design of next-generation functional dyes.

The Theoretical Framework: Unpacking the Electronic Effects of -CH₃ vs. -OCH₃

The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. These effects directly modulate the energy of the dye's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn govern the dye's light absorption, electron transfer kinetics, and overall efficiency in devices.[2][3]

  • 5-Methylindoline : The methyl group is a weak electron-donating group that operates primarily through an inductive effect (+I) . It pushes electron density into the ring through the sigma (σ) bond framework. This effect is relatively modest.

  • 5-Methoxyindoline : The methoxy group is a strong electron-donating group. While its oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), this is overwhelmingly surpassed by a powerful electron-donating resonance effect (+R or +M) .[4] The lone pairs on the oxygen atom delocalize into the aromatic π-system, significantly increasing the electron density of the indoline donor.[4][5]

The more potent electron-donating nature of the methoxy group generally leads to a higher HOMO energy level compared to a methyl-substituted analogue. This has profound implications for dye performance, affecting the driving force for both electron injection into a semiconductor (like TiO₂) and regeneration by the electrolyte.[6]

Caption: Electronic effects of methyl vs. methoxy substituents.

Synthetic Strategies and Methodologies

The synthesis of D-π-A indoline dyes typically involves the multi-step construction of the donor, π-bridge, and acceptor components, followed by a final condensation reaction. The initial synthesis of the 5-substituted indoline precursor is a critical starting point. While various methods exist, including the Fischer and Larock indole syntheses, palladium-catalyzed routes offer high efficiency and functional group tolerance.[7][8][9]

Generalized Experimental Protocol: Synthesis of a D-A-π-A Indoline Dye

This protocol represents a generalized workflow for synthesizing a typical indoline dye, highlighting key considerations for both 5-methyl and 5-methoxy derivatives.

Step 1: Synthesis of the 5-Substituted Indoline-Aldehyde Donor (Vilsmeier-Haack Reaction)

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 eq.) at 0°C with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Addition of Indoline : Dissolve the 5-methylindoline or 5-methoxyindoline (1 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Execution : Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification : Cool the mixture in an ice bath and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate (NaHCO₃) solution. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the aldehyde intermediate.

Causality Note: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that formylates the electron-rich C7 position of the indoline ring. The electron-donating nature of the 5-substituent activates the ring, facilitating this reaction.

Step 2: Knoevenagel Condensation with the Acceptor Unit

  • Reaction Setup : In a flask equipped with a Dean-Stark apparatus, dissolve the indoline-aldehyde from Step 1 (1 eq.) and the cyanoacetic acid or rhodanine-3-acetic acid acceptor unit (1.1 eq.) in a suitable solvent such as acetonitrile or toluene.

  • Catalysis : Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction Execution : Heat the mixture to reflux for 8-16 hours, azeotropically removing water. Monitor the reaction for the formation of the intensely colored dye product via TLC.

  • Work-up and Purification : After cooling, remove the solvent under reduced pressure. The resulting solid is often washed with a non-polar solvent like hexane to remove impurities, followed by recrystallization from a solvent system like dichloromethane/methanol to yield the purified dye.

Synthesis_Workflow Indoline 5-Substituted Indoline (Methyl or Methoxy) Step1 Step 1: Vilsmeier-Haack Formylation Indoline->Step1 Reagents1 POCl₃, DMF (Vilsmeier Reagent) Reagents1->Step1 Aldehyde Indoline-Aldehyde Intermediate Step1->Aldehyde Step2 Step 2: Knoevenagel Condensation Aldehyde->Step2 Acceptor Acceptor Unit (e.g., Cyanoacetic Acid) Acceptor->Step2 Catalyst Piperidine (cat.) Reflux Catalyst->Step2 Dye Final D-A-π-A Dye Step2->Dye

Caption: Generalized workflow for indoline dye synthesis.

Comparative Performance Analysis

The choice between a 5-methyl and 5-methoxy substituent directly impacts the dye's performance metrics, which can be quantified through photophysical measurements and device characterization.

Photophysical Properties

The stronger electron-donating character of the methoxy group typically results in a more pronounced intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This leads to distinct differences in absorption and emission spectra.

Property5-Methyl Derivative (Typical)5-Methoxy Derivative (Typical)Rationale
Absorption Max (λmax) 540-560 nm560-590 nmThe stronger +R effect of -OCH₃ lowers the LUMO-HOMO gap, causing a bathochromic (red) shift.[10]
Molar Extinction (ε) ~70,000 M-1cm-1~75,000 M-1cm-1Enhanced ICT character often leads to a higher probability of transition, increasing absorption intensity.[10]
Fluorescence Max (λem) 600-630 nm620-660 nmFollows the trend of λmax, with emission also being red-shifted.
Fluorescence Lifetime (τf) ~0.7-0.9 ns~0.8-1.1 nsThe lifetime in the excited state is crucial; longer lifetimes can favor efficient electron injection.[10]

Note: The values presented are representative and can vary significantly based on the specific π-bridge and acceptor units of the dye.

Application in Dye-Sensitized Solar Cells (DSSCs)

In a DSSC, the dye is anchored to a wide-bandgap semiconductor (typically TiO₂), injects an electron into its conduction band upon light absorption, and is then regenerated by a redox electrolyte.[11] The energy levels of the dye relative to the TiO₂ and the electrolyte are paramount for high efficiency.[2]

DSSC_Energy_Levels cluster_dyes Dye Frontier Orbitals TiO2 TiO₂ Conduction Band (CB) Electrolyte I⁻/I₃⁻ Redox Potential HOMO_Me HOMO (-CH₃) Electrolyte->HOMO_Me Regeneration HOMO_OMe HOMO (-OCH₃) Electrolyte->HOMO_OMe Regeneration LUMO_Me LUMO (-CH₃) LUMO_Me->TiO2 e⁻ Injection LUMO_Me->HOMO_Me LUMO_OMe LUMO (-OCH₃) LUMO_OMe->TiO2 e⁻ Injection LUMO_OMe->HOMO_OMe

Caption: Energy level diagram for DSSCs with different dyes.

The higher HOMO of the 5-methoxy derivative reduces the energy gap with the electrolyte's redox potential, which can enhance the driving force for dye regeneration. However, it also reduces the gap with the TiO₂ conduction band, which can sometimes lead to a lower open-circuit voltage (Voc).

Performance Metric5-Methyl Dye (Representative)5-Methoxy Dye (Representative)Explanation
Jsc (Short-Circuit Current) 14-16 mA/cm²16-18 mA/cm²The red-shifted and broader absorption of the methoxy dye allows for more efficient light harvesting, generating more electrons and a higher current.
Voc (Open-Circuit Voltage) 0.70-0.75 V0.68-0.73 VThe elevated HOMO of the methoxy dye can sometimes increase charge recombination rates between injected electrons and the electrolyte, slightly lowering the voltage.
FF (Fill Factor) 0.70-0.720.69-0.71Often comparable, but can be influenced by recombination and charge transport dynamics.
η (PCE, Efficiency) 7.5-8.5%8.0-9.5%The gain in Jsc from improved light harvesting often outweighs the potential small loss in Voc, leading to a higher overall power conversion efficiency for the 5-methoxy derivative.

Note: Performance data is highly dependent on device fabrication conditions, including TiO₂ film thickness, electrolyte composition, and co-adsorbents.[12]

Conclusion and Outlook

The choice between 5-methyl and 5-methoxyindoline as a donor unit in functional dyes is a clear example of precision molecular engineering.

  • 5-Methoxyindoline derivatives are generally favored for applications demanding maximum light-harvesting capabilities, such as high-efficiency DSSCs. Its powerful resonance effect leads to dyes with broader, red-shifted absorption spectra and consequently higher short-circuit currents. This often translates to superior overall device performance, provided that potential issues with charge recombination are managed.

  • 5-Methylindoline derivatives represent a robust and slightly more synthetically stable alternative. While the resulting dyes may have more modest light-harvesting properties, they can offer advantages in terms of higher open-circuit voltages and potentially greater long-term stability under operational stress.

For researchers, the decision hinges on the specific goals of the application. For pushing the boundaries of power conversion efficiency, the 5-methoxy group is a compelling choice. For applications where stability, cost, and a specific voltage output are critical, the 5-methyl group provides a reliable and effective platform. Future work will undoubtedly explore balancing these electronic effects with steric modifications to further inhibit charge recombination and push the performance of indoline-based dyes even further.

References

  • BenchChem. (2025). Synthesis of 5-Methoxyindoles - Technical Support Center. BenchChem.
  • Organic Chemistry Portal. (n.d.). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)
  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
  • BenchChem. (2025).
  • Xu, et al. (n.d.). DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells.
  • Flaviis, F. D., et al. (2023).
  • BenchChem. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. BenchChem.
  • Piechowska, J., et al. (n.d.). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. PMC.
  • (n.d.). A Comparison of Indoline Dyes as Photosensitizers in Dye-Sensitized Solar Cells.
  • Giribabu, L., et al. (n.d.). Effects of methoxy group(s)
  • Ganesan, P., et al. (2023). Fabrication and Characterization of Bifacial Dye-Sensitized Solar Cells Utilizing Indoline Dye with Iodine- and Cobalt-Based Redox Electrolytes. Wiley Online Library.
  • Kloo, L. (2019). Improving the Performance of Dye-Sensitized Solar Cells. Frontiers in Chemistry.
  • Umeyama, T., et al. (2015). Importance of fluorescence lifetime for efficient indoline dyes in dye-sensitized solar cell. The Royal Society of Chemistry.
  • Ali, M. (2015). Materials for Enhanced Dye-sensitized Solar Cell Performance: Electrochemical Application. International Journal of Electrochemical Science.
  • Zhang, Y., et al. (n.d.). Introducing chenodeoxycholic acid coadsorbent and strong electron-withdrawing group in indoline dyes to design high-performance solar cells: a remarkable theoretical improvement.

Sources

Validation

Comparative Guide to HPLC Validation Methods for 1,3,3,5-Tetramethyl-2-methylene-indoline Purity

As a Senior Application Scientist, I frequently observe that the analytical validation of functionalized Fischer’s base derivatives—specifically 1,3,3,5-tetramethyl-2-methylene-indoline —presents unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the analytical validation of functionalized Fischer’s base derivatives—specifically 1,3,3,5-tetramethyl-2-methylene-indoline —presents unique chromatographic challenges. This compound is a critical intermediate in the synthesis of near-infrared (NIR) heptamethine cyanine dyes (such as Cy7) and photochromic spirooxazines[1]. Because trace impurities can severely quench the fluorescence quantum yield of final dye products or alter their photokinetics, establishing a highly specific, self-validating High-Performance Liquid Chromatography (HPLC) method is paramount.

This guide objectively compares conventional acidic RP-HPLC approaches against an optimized alkaline RP-HPLC method, explaining the chemical causality behind the chromatographic behaviors and providing a comprehensive validation framework compliant with 2[2].

Chemical Causality: The Analytical Challenge

To design an effective purity assay, we must first understand the molecule's reactivity. 1,3,3,5-tetramethyl-2-methylene-indoline is an enamine (a methylene base). Its exocyclic double bond is highly electron-rich, making it susceptible to two primary analytical artifacts:

  • Protonation Equilibrium: In standard acidic mobile phases (e.g., pH < 5), the methylene base rapidly protonates to form the 1,2,3,3,5-pentamethyl-3H-indolium cation. This on-column equilibrium between the neutral enamine and the charged indolium leads to severe peak broadening and tailing.

  • Oxidative Degradation: The electron-rich double bond is prone to oxidation upon exposure to UV light and dissolved oxygen, forming oxindole derivatives[1].

Furthermore, the method must resolve the target API from its synthetic precursor, 3[3], which often persists as a process impurity.

Figure 1: Synthesis and degradation pathways of 1,3,3,5-tetramethyl-2-methylene-indoline.

Method Comparison: Acidic vs. Alkaline RP-HPLC

Many laboratories default to 0.1% Formic Acid or TFA for organic purity assays. However, for methylene bases, this approach is fundamentally flawed. Below is an objective comparison between a standard Acidic RP-HPLC method (Method A) and an optimized Alkaline RP-HPLC method (Method B) utilizing a high-pH stable C18 stationary phase.

ParameterMethod A: Acidic RP-HPLC (0.1% Formic Acid)Method B: Alkaline RP-HPLC (10mM NH₄HCO₃, pH 8.5)Analytical Implication
Peak Shape (Tailing Factor) 2.8 (Severe Tailing)1.1 (Symmetrical)Acidic pH causes protonation equilibrium, leading to peak distortion.
Resolution ( Rs​ ) from Precursor 0.8 (Co-elution)3.5 (Baseline Resolution)Alkaline conditions maintain the neutral enamine state, maximizing hydrophobic retention differences.
Theoretical Plates ( N ) < 5,000> 45,000Higher efficiency in Method B ensures accurate integration of trace impurities.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLSharper peaks in Method B significantly improve the signal-to-noise ratio.

Step-by-Step Methodology: Optimized Alkaline RP-HPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify performance prior to sample analysis.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 8.5 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (degassed).

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – Chosen specifically for its ethylene-bridged hybrid (BEH) particle technology, which resists dissolution at pH 8.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
2.09010
15.01090
20.01090
21.09010
26.09010 (Re-equilibration)
Sample Preparation & System Suitability (SST)
  • Sample Prep: Dissolve 10 mg of 1,3,3,5-tetramethyl-2-methylene-indoline in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to 100 µg/mL with Mobile Phase A/B (50:50) immediately prior to injection to minimize oxidative degradation in solution.

  • SST Injection: Inject a resolution standard containing 100 µg/mL of the target API and 10 µg/mL of 2,3,3,5-tetramethylindolenine.

  • Self-Validating Acceptance Criteria:

    • Resolution ( Rs​ ) between precursor and API ≥ 2.0.

    • Tailing Factor ( Tf​ ) for the API ≤ 1.5.

    • Relative Standard Deviation (%RSD) of API peak area for 5 replicate injections ≤ 2.0%.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated to demonstrate it is "fit for the intended purpose" as mandated by the4[4].

Figure 2: ICH Q2(R2) methodological validation workflow for HPLC purity assessment.

Validation Execution Steps:
  • Specificity (Forced Degradation): Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal (60°C), and UV light exposure. Verify that the PDA peak purity angle is less than the purity threshold for the main peak, ensuring no degradants co-elute with the target.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of 2,3,3,5-tetramethylindolenine into the API at 50%, 100%, and 150% of the specification limit (e.g., 0.1%). Recovery must fall between 90.0% and 110.0%.

  • Precision: Perform 6 replicate preparations of the sample at 100% concentration. The %RSD of the assay must be ≤ 2.0%.

Sources

Comparative

Spectral Comparison Guide: 1,3,3,5-Tetramethyl-2-methyleneindoline Derived Cyanine Dyes vs. Standard Indocyanines

As a Senior Application Scientist in fluorophore development, I frequently evaluate the structural tuning of fluorescent probes to optimize them for advanced imaging modalities. Cyanine dyes (e.g., Cy3, Cy5, Cy7) are tra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fluorophore development, I frequently evaluate the structural tuning of fluorescent probes to optimize them for advanced imaging modalities. Cyanine dyes (e.g., Cy3, Cy5, Cy7) are traditionally synthesized using 1,3,3-trimethyl-2-methyleneindoline. However, modifying the indolenine core by introducing a methyl group at the 5-position—utilizing 1,3,3,5-tetramethyl-2-methyleneindoline as the precursor—yields 5,5'-dimethyl substituted cyanines.

This guide provides an objective, data-driven comparison of these derivatives, elucidating the causality behind their photophysical shifts and outlining robust, self-validating protocols for their characterization.

Mechanistic Causality of 5-Methyl Substitution

The photophysical properties of polymethine dyes are fundamentally governed by the electronic nature of their terminal heterocycles and the length of the conjugated polymethine bridge[1]. Substituting the standard precursor with 1,3,3,5-tetramethyl-2-methyleneindoline introduces two critical mechanistic changes:

  • Electronic Inductive Effect (+I) & Bathochromic Shift : The methyl group at the 5-position of the indolenine ring acts as a weak electron-donating group (EDG). Through the inductive (+I) effect, it increases the electron density within the terminal heterocyclic system. According to Time-Dependent Density Functional Theory (TD-DFT) , this electron donation stabilizes the excited state relative to the ground state, effectively narrowing the HOMO-LUMO gap[2]. Consequently, 5-methyl substitution consistently induces a bathochromic (red) shift of approximately 8–15 nm in both absorption and emission maxima compared to standard derivatives[3].

  • Lipophilicity and Solvation Energy : The addition of methyl groups increases the overall lipophilicity (logP) of the dye. This alters the Gibbs free energy of solvation ( ΔGsolv​ ), making the dye more hydrophobic. In aqueous environments, this structural modification influences the dye's aggregation behavior, often reducing the formation of non-fluorescent H-dimers[2]. Furthermore, when partitioned into hydrophobic biomolecular pockets, the increased steric bulk restricts trans-cis of the polymethine chain, thereby minimizing non-radiative decay pathways and enhancing the fluorescence quantum yield ( Φ )[4].

Photophysical Data Comparison

The following table summarizes the spectral shifts observed when moving from standard indocyanines to their 5-methylated counterparts. Data is representative of measurements taken in spectroscopic-grade methanol.

Dye ClassIndoline PrecursorAbsorbance λmax​ Emission λmax​ Extinction Coefficient ( ϵ )Quantum Yield ( Φ )
Standard Cy3 1,3,3-trimethyl-548 nm562 nm~150,000 M⁻¹cm⁻¹0.15
5-Me-Cy3 1,3,3,5-tetramethyl-556 nm571 nm~155,000 M⁻¹cm⁻¹0.18
Standard Cy5 1,3,3-trimethyl-646 nm662 nm~250,000 M⁻¹cm⁻¹0.27
5-Me-Cy5 1,3,3,5-tetramethyl-655 nm674 nm~260,000 M⁻¹cm⁻¹0.31
Standard Cy7 1,3,3-trimethyl-747 nm773 nm~275,000 M⁻¹cm⁻¹0.28
5-Me-Cy7 1,3,3,5-tetramethyl-758 nm785 nm~280,000 M⁻¹cm⁻¹0.32

Visualizing the Photophysical Pathway

The diagram below maps the logical relationship between the structural modification of the precursor and the resulting photophysical properties.

G A 1,3,3,5-Tetramethyl-2-methyleneindoline (Precursor) B Polymethine Condensation (Trimethine, Pentamethine, Heptamethine) A->B C 5,5'-Dimethyl Cyanine Dyes (5-Me-Cy3, 5-Me-Cy5, 5-Me-Cy7) B->C D Electronic Inductive Effect (+I) C->D E Increased Lipophilicity (Higher logP) C->E F Narrowed HOMO-LUMO Gap D->F H Altered Solvation Energy E->H J Enhanced Quantum Yield in Hydrophobic Pockets E->J G Bathochromic Shift (Red Shift: 8-15 nm) F->G I Modulated Aggregation (Reduced H-Dimerization) H->I I->J

Logical flow of how 5-methyl substitution alters the photophysical properties of cyanine dyes.

Self-Validating Experimental Protocol: Synthesis & Characterization

To guarantee scientific integrity, the following protocol for the synthesis and characterization of 5-Me-Cy5 is designed as a self-validating system. Every step includes a mechanistic rationale to ensure reproducibility.

Phase 1: Condensation Reaction
  • Reactants : Combine 1,3,3,5-tetramethyl-2-methyleneindoline (2.1 eq) with malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) in a dry round-bottom flask.

  • Solvent System : Dissolve the mixture in a 1:1 (v/v) solution of anhydrous acetic anhydride and pyridine.

    • Causality: Acetic anhydride acts as a dehydrating agent and acetylates the intermediate enamine. This drives the condensation forward while preventing reverse hydrolysis of the polymethine chain.

  • Reaction : Reflux the mixture at 120°C for 2 hours under a strict nitrogen atmosphere.

    • Causality: The nitrogen blanket prevents oxidative degradation of the electron-rich polymethine bridge at elevated temperatures.

  • Purification : Precipitate the crude dye in cold diethyl ether, followed by reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Verify purity via LC-MS (>95% required).

Phase 2: Self-Validating Spectral Characterization

This phase uses a relative quantum yield method, internally validating the measurement against a known standard.

  • Sample Preparation : Prepare a 1 mM stock solution of the synthesized 5-Me-Cy5 and a commercial Standard Cy5 (reference) in anhydrous DMSO.

  • Linearity Dilution : Dilute both stocks into spectroscopic-grade Methanol to create five distinct concentration points.

    • Critical Causality: Ensure the maximum absorbance ( Amax​ ) for all samples is strictly ≤0.1 . Keeping absorbance below 0.1 eliminates inner-filter effects and self-quenching, guaranteeing a linear relationship between concentration and fluorescence intensity.

  • Measurement : Record the UV-Vis absorption spectrum and the fluorescence emission spectrum (excited at the respective absorption maximum) for all five concentrations.

  • Validation Check : Plot the integrated fluorescence intensity against absorbance. The R2 value of the linear regression must be ≥0.99 .

    • Self-Validation: Calculate the quantum yield using the slopes. If the standard Cy5 reference yields a calculated Φ≈0.27 , the optical system is perfectly calibrated, thereby validating the empirical quantum yield calculated for the novel 5-Me-Cy5 derivative.

References

  • Isomerization and Properties of Isomers of Carbocyanine Dyes Source: MDPI (Applied Sciences) URL:[Link]

  • Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis Source: ACS Omega URL:[Link]

  • Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations Source: MDPI (Molecules) URL:[Link]

Sources

Validation

mass spectrometry analysis of 1,3,3,5-tetramethyl-2-methylene-indoline derivatives

Title: Mass Spectrometry Analysis of 1,3,3,5-Tetramethyl-2-methylene-indoline Derivatives: A Comparative Guide for Dye Chemists and Drug Developers Executive Summary 1,3,3,5-Tetramethyl-2-methylene-indoline (5-Me-FB), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Analysis of 1,3,3,5-Tetramethyl-2-methylene-indoline Derivatives: A Comparative Guide for Dye Chemists and Drug Developers

Executive Summary

1,3,3,5-Tetramethyl-2-methylene-indoline (5-Me-FB), a methylated derivative of Fischer’s base, is a critical nucleophilic precursor in the synthesis of advanced polymethine cyanine dyes, fluorescent probes, and photochromic spiropyrans. In drug development and molecular imaging, tracking the purity, reaction kinetics, and degradation pathways of these derivatives is paramount. This guide objectively compares the two leading mass spectrometry (MS) platforms—LC-ESI-HRMS and MALDI-TOF MS —for the analysis of 5-Me-FB derivatives, providing application scientists with field-proven, self-validating protocols to ensure absolute structural confidence.

The Analytical Challenge: 5-Me-FB and Polymethine Dynamics

The analysis of 1,3,3,5-tetramethyl-2-methylene-indoline derivatives is complicated by their chemical reactivity. As an enamine, 5-Me-FB is highly susceptible to oxidation and protonation. Furthermore, when incorporated into heptamethine (Cy7) or pentamethine (Cy5) cyanine dyes, the polymethine bridge can undergo "thermal blueing" or photobleaching[1].

During these degradation events, singlet oxygen ( 1O2​ ) or thermal stress drives the electrocyclic closure and aromatization of the polymethine chain, resulting in chain shortening (e.g., Cy7 converting to Cy5) and the ejection of intact Fischer's base derivatives or their oxidized aldehyde counterparts[1][2]. Because UV-Vis spectroscopy only detects the disappearance of the parent dye, high-resolution mass spectrometry is mandatory to identify these low-molecular-weight cleavage products and validate the degradation mechanism.

Degradation_Pathway Cy7 Heptamethine Cyanine (Cy7) (5-Me-Indolium end groups) ROS Singlet Oxygen (1O2) / Heat (Thermal Blueing) Cy7->ROS Cleavage Polymethine Chain Cleavage (Electrocyclic Closure) ROS->Cleavage Cy5 Pentamethine Cyanine (Cy5) (-C2H2 Excision) Cleavage->Cy5 Chain Shortening FB 1,3,3,5-Tetramethyl-2-methylene-indoline (Nucleophilic Cleavage Product) Cleavage->FB Intact End Group Loss FA 5-Methyl-Fischer's Aldehyde (Oxidative Product) Cleavage->FA Oxidation

Figure 1: Mechanistic pathway of cyanine dye degradation yielding 5-Me-Fischer's base derivatives.

Platform Comparison: LC-ESI-HRMS vs. MALDI-TOF MS

Selecting the correct MS ionization technique depends entirely on the molecular weight of the target and the matrix of the sample.

  • Electrospray Ionization High-Resolution MS (LC-ESI-HRMS): Ideal for small molecules like the intact 5-Me-FB precursor ( m/z 188.1439). ESI is a soft ionization technique that, when coupled with reversed-phase HPLC, separates isomers and removes signal-suppressing salts[3].

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): The superior choice for analyzing crude, unpurified cyanine dye mixtures. Cyanine syntheses often utilize heavy salts (iodide, perchlorate) that severely suppress ESI signals. MALDI tolerates these salts well, allowing for rapid verification of the intact dye mass[4]. However, matrix cluster ions in the low-mass region (<300 Da) often obscure free 5-Me-FB.

Table 1: Objective Performance Comparison
Analytical FeatureLC-ESI-HRMS (Q-TOF / Orbitrap)MALDI-TOF MS
Best Use Case Tracking 5-Me-FB consumption, identifying degradation products.Rapid screening of intact conjugated cyanine dyes from crude mixtures.
Sensitivity (<300 Da) Excellent (Femtogram level).Poor (Obscured by matrix background ions like CHCA/DHB).
Mass Accuracy < 2 ppm (Allows elemental composition determination).10 - 50 ppm (Sufficient for intact dye confirmation).
Salt Tolerance Low (Requires prior LC desalting to prevent ion suppression).High (Matrix co-crystallization isolates analyte from salts).
Ionization Artifacts In-source fragmentation if capillary voltage is too high.Laser-induced thermal decay (in-source decay of polymethine chains).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific internal checks (e.g., isotopic envelope matching and controlled ionization parameters), researchers can rule out false positives caused by in-source fragmentation.

Protocol A: LC-ESI-HRMS for 5-Me-FB Reaction Monitoring

Causality Focus: Mobile phase selection is critical. Trifluoroacetic acid (TFA) is commonly used in dye chromatography but causes severe ion suppression in ESI. We substitute TFA with Formic Acid to maintain protonation efficiency without sacrificing signal[3].

  • Sample Preparation: Quench the reaction mixture in cold methanol. Dilute to a final concentration of 100 ng/mL to prevent detector saturation and space-charge effects in the Orbitrap/Q-TOF.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Acquisition: Operate in ESI Positive mode ( ESI+ ). Set capillary voltage to 3.0 kV. Crucial: Keep the fragmentor/cone voltage low (<40 V) to prevent the fragile polymethine chains of any formed dyes from breaking apart in the source, which would artificially inflate the 5-Me-FB signal.

  • Self-Validation Step: Extract the exact mass of protonated 5-Me-FB ( m/z 188.1439) with a narrow 5 ppm window. Validate the detection by overlaying the theoretical isotopic distribution (M+1, M+2) against the empirical spectra. A match score of >95% confirms the absence of isobaric interference.

Protocol B: MALDI-TOF MS for Intact Cyanine Dye Verification

Causality Focus: The choice of matrix dictates the survival of the dye. α -Cyano-4-hydroxycinnamic acid (CHCA) is "hotter" and transfers more internal energy, which can fragment cyanines. 2,5-Dihydroxybenzoic acid (DHB) is a "cooler" matrix, preserving the intact molecular ion[4].

  • Matrix Preparation: Prepare a 20 mg/mL solution of DHB in 50:50 Acetonitrile:Water with 0.1% TFA.

  • Co-crystallization: Spot 1 µL of the crude dye mixture (diluted 1:100 in methanol) onto the MALDI target plate. Overlay with 1 µL of the DHB matrix. Allow to dry via the dried-droplet method at room temperature to ensure homogeneous crystal formation.

  • Data Acquisition: Fire the nitrogen laser (337 nm) at the minimum threshold energy required for desorption. Operate the TOF analyzer in Reflectron positive mode to maximize resolution for the m/z 400–1000 range.

  • Self-Validation Step: Calibrate internally using a known standard (e.g., Bradykinin fragment or a PEG mixture) spotted adjacent to the sample. If the target dye peak exhibits a mass shift >50 ppm, recalibrate the laser intensity, as excessive power causes localized space-charge effects that skew time-of-flight measurements.

MS_Workflow cluster_ESI LC-ESI-HRMS Pathway cluster_MALDI MALDI-TOF Pathway Sample 1,3,3,5-Tetramethyl-2-methylene-indoline Derivatives & Dye Mixtures LC RP-HPLC Separation (Formic Acid/MeCN) Sample->LC Matrix Matrix Co-crystallization (CHCA or DHB) Sample->Matrix ESI Soft Ionization (ESI+) Preserves Intermediates LC->ESI QTOF High-Resolution MS/MS (Q-TOF / Orbitrap) ESI->QTOF Data Data Synthesis: Exact Mass, Isotope Pattern, Fragments QTOF->Data Laser Laser Desorption/Ionization (High Salt Tolerance) Matrix->Laser TOF Time-of-Flight MS (Intact Dye Mass) Laser->TOF TOF->Data

Figure 2: Comparative MS analytical workflows for 1,3,3,5-tetramethyl-2-methylene-indoline derivatives.

Quantitative Data & Exact Mass Tracking

When utilizing HRMS, nominal mass is insufficient. The addition of the 5-methyl group shifts the mass of standard Fischer's base by exactly +14.0156 Da. Table 2 provides the exact monoisotopic masses required for high-resolution extracted ion chromatogram (EIC) tracking.

Table 2: Exact Mass Reference for 5-Me-FB Derivatives
Compound / DerivativeChemical FormulaMonoisotopic Mass (Da)Expected ESI+ Ion [M+H]+ ( m/z )
1,3,3,5-Tetramethyl-2-methylene-indoline C13​H17​N 187.1361188.1439
5-Methyl-Fischer's Aldehyde (Oxidation Product) C14​H17​NO 215.1310216.1388
Bis(5-Me-indolium) Trimethine (Cy3 Core) C29​H35​N2+​ 411.2795411.2795 ( M+ cation)
Bis(5-Me-indolium) Pentamethine (Cy5 Core) C31​H37​N2+​ 437.2951437.2951 ( M+ cation)

Note: Cyanine dyes are inherently cationic; therefore, they appear in ESI+ and MALDI+ as the intact M+ ion, not as [M+H]+ .

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Photophysics of Organic Fluorophore Photobluing and Its Applications in Fluorescence and Super-Resolution Microscopy Source: PMC / National Institutes of Health URL
  • Separation of 1,3,3-Trimethyl-2-methyleneindoline on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL
  • MALDI-FT MS Techniques for Cyanine Dye Characterization Source: Hahn Lab Communications URL

Sources

Comparative

benchmarking photochromic switching speeds of 1,3,3,5-tetramethyl-2-methylene-indoline spiropyrans

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to benchmark the photochromic switching speeds of 1,3,3,5-tetramethyl-2-methylene-indoline spiropyrans and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to benchmark the photochromic switching speeds of 1,3,3,5-tetramethyl-2-methylene-indoline spiropyrans and their analogues. By offering a detailed experimental protocol and contextualizing the data, this document serves as a practical resource for evaluating these dynamic molecules for a range of applications, from molecular switches to photo-responsive materials.

The Essence of Photochromism in Spiropyrans

Photochromism is the reversible transformation of a chemical species between two forms, each possessing a distinct absorption spectrum, induced by the absorption of electromagnetic radiation. Spiropyrans are a prominent class of photochromic compounds, capable of switching between a colorless, non-planar spiro (SP) form and a colored, planar merocyanine (MC) form.[1] This transformation is initiated by the cleavage of the C-O spiro bond upon UV irradiation, leading to the formation of the zwitterionic and highly conjugated MC isomer, which is responsible for the appearance of color.[2] The reverse process, the thermal fading or ring-closure from the MC to the SP form, can occur in the dark or be accelerated by visible light.[2]

The kinetics of this thermal reversion are of paramount importance for the practical application of spiropyrans. The speed at which the colored MC form reverts to the colorless SP form dictates its suitability for use in technologies such as optical data storage, smart windows, and photoswitchable drugs. The 1,3,3,5-tetramethyl-2-methylene-indoline core is a common scaffold in spiropyran chemistry, and understanding the factors that govern its switching speed is crucial for designing molecules with tailored photoresponsive properties.

Key Factors Influencing Spiropyran Switching Kinetics

The rate of the thermal MC to SP conversion is not an intrinsic constant but is highly sensitive to the molecule's environment and structure. A thorough understanding of these factors is essential for both predicting and controlling the switching behavior.

The Profound Impact of Solvent Polarity

Solvent polarity is one of the most critical factors influencing the thermal decay rate of the merocyanine form. The zwitterionic nature of the MC isomer means it is significantly stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.[3] This stabilization lowers the ground state energy of the MC form, thereby increasing the activation energy barrier for the ring-closing reaction.[4] Consequently, the thermal fading process is considerably slower in polar solvents compared to non-polar environments. This phenomenon, known as negative solvatochromism, is a hallmark of spiropyran photochromism.[5][6]

The Role of Substituents

The electronic nature of substituents on both the indoline and the benzopyran moieties of the spiropyran can dramatically alter the switching kinetics. Electron-withdrawing groups, such as the commonly studied nitro (-NO2) group, on the benzopyran ring can stabilize the zwitterionic merocyanine form through resonance, leading to a slower thermal fade rate. Conversely, electron-donating groups can destabilize the MC form, accelerating the ring-closure process. Substituents on the indoline portion can also exert electronic and steric effects that modulate the switching speeds.[7]

A Standardized Protocol for Benchmarking Switching Speeds

To objectively compare the photochromic performance of different spiropyran derivatives, a standardized experimental protocol is indispensable. The following detailed methodology, centered around UV-Vis spectrophotometry, provides a robust and self-validating system for determining the thermal fading kinetics.

Materials and Equipment
  • Spiropyran Compound: 1,3,3,5-tetramethyl-2-methylene-indoline spiropyran or its analogue.

  • Solvents: A range of solvents with varying polarities (e.g., Toluene (non-polar), Acetonitrile (polar aprotic), Ethanol (polar protic)).

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of time-course measurements.

  • UV Light Source: A UV lamp with a specific wavelength output (e.g., 365 nm).

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Volumetric Glassware and Micropipettes: For accurate solution preparation.

  • Dark Environment: A light-proof enclosure or a dark room for thermal decay measurements.

Experimental Workflow

The overall workflow for benchmarking the photochromic switching speed is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_solution Prepare Spiropyran Solution (e.g., 1x10⁻⁵ M) initial_spectrum Record Initial UV-Vis Spectrum (SP form) prep_solution->initial_spectrum Place in Spectrophotometer uv_irradiation Irradiate with UV Light (e.g., 365 nm) initial_spectrum->uv_irradiation Reach Photostationary State monitor_decay Monitor Absorbance Decay (at λmax of MC form) in Dark uv_irradiation->monitor_decay Cease Irradiation plot_data Plot Absorbance vs. Time monitor_decay->plot_data fit_kinetics Fit to First-Order Kinetic Model plot_data->fit_kinetics calculate_params Calculate Rate Constant (k) and Half-Life (t½) fit_kinetics->calculate_params

Caption: Experimental workflow for benchmarking spiropyran switching speeds.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the spiropyran compound in a high-purity solvent of choice (e.g., 1 mM in acetonitrile).

    • From the stock solution, prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) in the desired solvent for analysis. The concentration should be optimized to yield a maximum absorbance of the merocyanine form between 1 and 1.5 to ensure adherence to the Beer-Lambert law.

  • Initial Spectrum (SP Form):

    • Fill a quartz cuvette with the prepared spiropyran solution.

    • Place the cuvette in the spectrophotometer and record the initial UV-Vis absorption spectrum. This spectrum represents the colorless spiropyran (SP) form.

  • Photocoloration (SP to MC Conversion):

    • Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm) until the photostationary state is reached. This is the point where the absorbance at the maximum of the newly formed visible band (the merocyanine, MC form) no longer increases. This ensures the maximum possible conversion to the MC form under the given conditions.

  • Thermal Fading Kinetics (MC to SP Conversion):

    • Immediately after ceasing UV irradiation, place the cuvette back into the spectrophotometer, ensuring the sample compartment is dark.

    • Initiate a time-course measurement, monitoring the decrease in absorbance at the λmax of the merocyanine form at regular time intervals. The duration of the measurement should be sufficient to observe a significant decay, ideally for at least three half-lives.

Data Analysis

The thermal decay of the merocyanine form to the spiropyran form typically follows first-order kinetics.[8] The rate of this reaction can be described by the following equation:

ln(At - A∞) = -kt + ln(A0 - A∞)

Where:

  • At is the absorbance at time t.

  • A0 is the initial absorbance at the start of the thermal decay.

  • A∞ is the absorbance at infinite time (when the reaction is complete).

  • k is the first-order rate constant.

Procedure:

  • Plot ln(At - A∞) versus time (t).

  • Perform a linear regression on the data. The slope of the line will be equal to -k.

  • The half-life (t1/2), which is the time required for the concentration of the MC form to decrease by half, can then be calculated from the rate constant using the following equation:

t1/2 = ln(2) / k ≈ 0.693 / k

Comparative Analysis: A Case Study with a Representative Spiropyran

Table 1: Comparative Thermal Fading Kinetics of 6-nitro BIPS in Various Solvents at 25°C

SolventRelative PolarityRate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)Reference
Methylcyclohexane0.006~0.35~2[4]
Toluene0.099Data not specified~100x faster than in ethanol[9]
Ethanol0.654~0.0067~104[4]

Note: The data presented is for the representative compound 6-nitro BIPS to illustrate the experimental outcomes. The exact values for 1,3,3,5-tetramethyl-2-methylene-indoline spiropyran may differ but are expected to follow the same trend with solvent polarity.

The data clearly demonstrates the significant influence of solvent polarity on the thermal stability of the merocyanine form. In the non-polar environment of methylcyclohexane, the half-life is very short, indicating a rapid return to the spiropyran form.[4] In contrast, the highly polar solvent ethanol stabilizes the zwitterionic merocyanine, resulting in a dramatically longer half-life.[4]

The Underlying Mechanism of Photochromic Switching

The reversible transformation between the spiropyran and merocyanine forms is a fascinating example of molecular machinery at the nanoscale. The following diagram illustrates this process:

photochromism_mechanism cluster_sp Spiropyran (SP) Form (Colorless) cluster_mc Merocyanine (MC) Form (Colored) sp_structure Orthogonal Structure Closed Ring mc_structure Planar Structure Open Ring (Zwitterionic) sp_structure->mc_structure UV Light (e.g., 365 nm) (C-O bond cleavage) mc_structure->sp_structure Visible Light or Heat (Δ) (Ring formation)

Caption: The photochromic switching mechanism of spiropyrans.

Upon absorption of UV light, the spiropyran molecule undergoes a photochemical reaction involving the cleavage of the C-O bond in the pyran ring. This allows for rotation around the newly formed single bond, leading to the planar merocyanine isomer. This structural change results in an extended π-electron system, which is responsible for the strong absorption of visible light and, thus, the appearance of color. The thermal reversion proceeds via the reformation of the C-O bond, returning the molecule to its more thermodynamically stable, colorless spiro form.

Conclusion and Future Perspectives

This guide has provided a detailed, step-by-step methodology for benchmarking the photochromic switching speeds of 1,3,3,5-tetramethyl-2-methylene-indoline spiropyrans and their analogues. The profound influence of the solvent environment on the kinetics of the thermal ring-closure reaction has been highlighted, with polar solvents significantly slowing down the process. The provided protocol and data analysis framework offer a standardized approach for researchers to obtain reliable and comparable kinetic data.

The ability to precisely measure and understand the switching speeds of spiropyrans is fundamental to their rational design for specific applications. Future work in this area will likely focus on developing novel spiropyran derivatives with fine-tuned switching kinetics, enhanced fatigue resistance, and responsiveness to other stimuli, further expanding their utility in advanced materials and biomedical technologies.

References

  • Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. (2025). Scientific Reports. [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (2023). Molecules. [Link]

  • Thermo- and photochromic dyes: indolino-benzospiropyrans. Part I. UV-VIS spectroscopic studies of 1,3,3. (1991). Canadian Journal of Chemistry. [Link]

  • Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. (2001). Physical Chemistry Chemical Physics. [Link]

  • Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. (2021). Journal of Materials Chemistry C. [Link]

  • Synthesis and structural characterization of new spiropyran containing conjugated vinyl-3Н-indolium moiety and its hydrolysis product. (2024). Journal of Molecular Structure. [Link]

  • Synthesis and Spectral Properties of a New Spirophotochromic Molecule. (2024). Chemistry. [Link]

  • Spectroscopic analysis of metal ion binding in spiropyran containing copolymer thin films. (2010). Journal of Materials Chemistry. [Link]

  • Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings. (2023). Organic & Biomolecular Chemistry. [Link]

  • Photochromic and luminescence properties of a hybrid compound based on indoline spiropyran of the coumarin type and azomethinocoumarin. (2018). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Synthesis, characterization, and photochromism study of two spiropyran molecules with a terminal alkynyl functional group and their new 1,2,3-triazoline-containing derivatives. (2018). Research on Chemical Intermediates. [Link]

  • Synthesis, structure and photochromic properties of indoline spiropyrans with electron-withdrawing substituents. (2025). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Spiropyran - Wikipedia. (n.d.). Wikipedia. [Link]

  • Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution. (2013). The Journal of Physical Chemistry B. [Link]

  • Spectral and Photochromic Study of Spiropyran. (2016). Malaysian Journal of Analytical Sciences. [Link]

  • Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. (2012). Journal of Chemical Education. [Link]

  • Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. (2025). Scientific Reports. [Link]

  • Thermal Racemization of Substituted Indolinobenzospiropyrans: Evidence of Competing Polar and Nonpolar Mechanisms. (2000). Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3,3,5-Tetramethyl-2-methylene-indoline (Fisher's Base)

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental st...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,3,3,5-Tetramethyl-2-methylene-indoline (CAS No. 118-12-7), commonly known as Fisher's Base. The causality behind each recommendation is explained to ensure a culture of safety that is not merely followed, but understood.

The core principle of this guide is that all waste containing 1,3,3,5-Tetramethyl-2-methylene-indoline must be treated as hazardous waste. [1] On-site chemical neutralization is not recommended for typical laboratory settings due to the compound's reactivity and hazardous profile. Disposal must be conducted through a licensed environmental waste management service in accordance with all local, regional, and national regulations.[2][3][4]

Hazard Profile: Understanding the "Why"

A thorough understanding of a chemical's hazard profile is non-negotiable. It informs every aspect of handling and disposal. 1,3,3,5-Tetramethyl-2-methylene-indoline is a combustible liquid that presents significant health and environmental risks.[1]

Table 1: GHS Hazard Classification and Statements

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life[5]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[5]
  • Human Health Hazards: The primary routes of exposure are ingestion, skin contact, and inhalation, all of which are classified as harmful.[2] It is a known skin irritant, and contact should be meticulously avoided.[1][5][7] In case of exposure, immediate first aid is critical. For skin contact, wash the affected area immediately with plenty of soap and water, and remove all contaminated clothing.[5][7] For eye contact, rinse cautiously with water for at least 15 minutes.[7] If inhaled, move the individual to fresh air.[2][5][7] In case of ingestion, rinse the mouth and seek immediate medical attention; do not induce vomiting.[5][6]

  • Environmental Hazards: This compound is classified as very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][7] Therefore, preventing its release into drains, soil, or waterways is of paramount importance.[2][5] All spillages must be collected and managed as hazardous waste.[5][8]

Pre-Disposal Protocol: Safe Handling and Waste Accumulation

Proper disposal begins with safe handling and systematic waste collection at the point of generation.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling 1,3,3,5-Tetramethyl-2-methylene-indoline or its waste.

Table 2: Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.To prevent skin contact, as the substance is harmful and a skin irritant.[2][5]
Eye/Face Protection Safety glasses with side shields or a face shield.To protect eyes from splashes, as the compound can cause serious eye irritation.[7]
Body Protection A flame-resistant lab coat and closed-toe shoes.To protect skin and clothing from accidental spills.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.[2][7]To prevent inhalation of harmful vapors.[2]
Waste Segregation and Containerization

The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Do Not Mix: Never mix 1,3,3,5-Tetramethyl-2-methylene-indoline waste with other waste streams. It must be kept separate from acids, strong oxidizing agents, and other incompatible materials.[7] At a minimum, keep it in a dedicated "non-halogenated organic solvent" waste stream if pure, or a dedicated container for this specific process waste.

  • Container Selection: Use only containers made of compatible materials (e.g., glass or high-density polyethylene) that are in good condition. The container must have a tightly fitting screw cap to prevent leaks and vapor release.[7][9]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "1,3,3,5-Tetramethyl-2-methylene-indoline" and any other constituents

    • Approximate concentrations of all components

    • The relevant hazard pictograms (e.g., Harmful, Environmental Hazard)

    • The date waste accumulation began

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps from the laboratory bench to final disposal. This process ensures compliance and safety.

G cluster_lab In-Lab Procedures cluster_ehs Institutional Procedures cluster_spill Emergency Spill (<100mL) A 1. Generation of Waste (e.g., reaction quench, rinsate) B 2. Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms A->B C 3. Accumulate Waste - Keep container closed - Use fume hood B->C D 4. Store in Satellite Accumulation Area - Secondary Containment - Away from incompatibles C->D E 5. Container Full or Accumulation Time Limit Reached D->E F 6. Request Waste Pickup (Contact EH&S or Contractor) E->F G 7. Professional Disposal (Transport to approved facility) F->G H 8. Documentation (Retain waste manifest) G->H S1 Alert Personnel & Ensure Ventilation S2 Don PPE S1->S2 S3 Contain & Absorb (Use inert, non-combustible material) S2->S3 S4 Collect & Containerize (Label as hazardous waste) S3->S4 S4->F Dispose via EH&S

Caption: Disposal workflow for 1,3,3,5-Tetramethyl-2-methylene-indoline.

  • Waste Generation: Collect all materials containing 1,3,3,5-Tetramethyl-2-methylene-indoline, including reaction residues, contaminated solvents, and rinsates from empty containers.[9]

  • Containerization & Labeling: Immediately transfer waste into a pre-labeled, appropriate hazardous waste container as described in Section 2.2.

  • Accumulation: Keep the waste container tightly sealed when not actively adding waste.[9] All transfers should be performed inside a chemical fume hood. Do not overfill the container; leave at least 10% of headspace for thermal expansion.

  • Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area within your laboratory. This area must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Arrange for Disposal: Once the container is full or has reached the local regulatory time limit for satellite accumulation, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Follow their specific procedures for waste consolidation and removal.

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is crucial to mitigate risks. The following procedure applies to small-scale laboratory spills (less than 100 mL).

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If the spill is significant or ventilation is poor, evacuate the area.

    • Ensure the area is well-ventilated by opening sashes on fume hoods.

    • Remove all sources of ignition.[5][10]

  • Containment and Cleanup:

    • Don the appropriate PPE as detailed in Table 2.

    • Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[5][10]

  • Disposal of Cleanup Materials:

    • Place all contaminated absorbent material, gloves, and other cleanup supplies into a designated hazardous waste container.[4][7][10]

    • Label the container as "Spill Debris containing 1,3,3,5-Tetramethyl-2-methylene-indoline" and arrange for disposal through your EH&S department.

  • Decontamination:

    • Wipe down the spill area with a suitable solvent (e.g., isopropanol), collecting the wipe as hazardous waste. Follow with a soap and water wash.

By adhering to these scientifically-grounded procedures, you contribute to a safe research environment, protect our ecosystem, and ensure full regulatory compliance.

References

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,3,3-Trimethyl-2-methyleneindoline.

  • MilliporeSigma. (2025, December 24). Safety Data Sheet: 1,3,3-Trimethyl-2-methyleneindoline.

  • ChemicalBook. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline CAS 118-12-7.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline CAS 118-12-7.

  • ECHEMI. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline SDS, 118-12-7 Safety Data Sheets.

  • Fisher Scientific. (2025, December 25). Safety Data Sheet.

  • Fisher Scientific. (2022, December 13). SDS - Nipissing University.

  • MilliporeSigma. (2021, July 1). Safety Data Sheet: Methylene Blue, Chloride Powder Harleco®.

  • MilliporeSigma. (2025, November 6). Safety Data Sheet.

  • TME.eu. (2023, January 5). Safety Data Sheet: ECO SOLID.

  • Spectrum Pharmacy Products. (2024, May 11). Scientific Documentation: L-Menthol, Crystal, USP.

  • Fisher Scientific. (2009, July 20). Safety Data Sheet: Fisher-Fresh Concentrate.

  • Columbia University. (n.d.). Chemical Waste Disposal Guidelines.

  • Ministry of Environment and Natural Resources. (2000, June 1). Special Regulation on Hazardous Substances, Waste and Hazardous Wastes.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Tridodecylamine.

  • Ministry of Environment. (n.d.). Standards for the Storage, Clearance and Disposal of Industrial Waste.

  • Fisher Scientific. (2009, June 16). Safety Data Sheet: Acetonitrile.

  • Department of the Environment. (n.d.). Hazardous Waste Regulations.

  • Thermo Fisher Scientific - SG. (n.d.). Recycling.

  • Ministry of Environment. (2002, January 9). Standards for Defining Hazardous Industrial Waste.

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.

  • Sigma-Aldrich. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline 97%.

  • ChemicalBook. (n.d.). 118-12-7(1,3,3-Trimethyl-2-methyleneindoline) Product Description.

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 1,3,3,5-Tetramethyl-2-methylene-indoline

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in chemical causality—understanding why a molecule behaves the way it does.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in chemical causality—understanding why a molecule behaves the way it does.

1,3,3,5-Tetramethyl-2-methylene-indoline is a highly reactive, methylated derivative of Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). It is primarily utilized as a critical building block in the synthesis of brilliant red cationic methine dyestuffs and photochromic materials[1]. Because specific safety data sheets for this exact methylated derivative are rarely published independently, its operational and disposal protocols are strictly extrapolated from its parent scaffold, Fischer's base (CAS 118-12-7)[2].

Below is the authoritative, step-by-step guide to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Hazard Profile & Mechanistic Causality

To handle this indoline derivative safely, operators must understand the physicochemical properties driving its hazard classifications. The following data is extrapolated from the rigorously characterized parent compound (CAS 118-12-7).

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale
Flash Point 63 °C (145.4 °F)Classified as a . The hydrocarbon-rich indoline framework vaporizes at moderate temperatures, forming ignitable mixtures in air.
Acute Toxicity Category 4 (Oral)The highly lipophilic nature of the molecule allows for rapid gastrointestinal absorption, while the nitrogenous base disrupts cellular homeostasis[2].
Aquatic Toxicity Aquatic Acute 1Highly toxic to aquatic life. The lipophilic indoline structure intercalates into aquatic cellular membranes, causing rapid lysis and long-term environmental damage[2].
Storage Temp. < 15 °C (Dark)The exocyclic double bond is highly susceptible to photo-oxidation and thermal degradation. Cold, dark storage prevents premature polymerization and N-oxide formation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling volatile, lipophilic organic bases. The following matrix outlines the required equipment and the scientific justification for each choice.

Table 2: Mandatory PPE Specifications

Equipment CategorySpecification / StandardMechanistic Rationale
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles & face shieldProtects mucosal membranes from aerosolized droplets and splashes, particularly during the highly exothermic acid additions required in dye synthesis.
Hand Protection Nitrile gloves (minimum 0.4 mm thickness, EN 374)Nitrile provides a robust barrier against lipophilic organic bases. The indoline structure can rapidly permeate thinner latex, leading to systemic dermal absorption[2].
Respiratory Protection half-mask respiratorThe 'A' component blocks organic vapors (>65°C boiling point); the 'K' component specifically neutralizes ammonia and amine derivatives, preventing inhalation toxicity.
Body Protection Flame-resistant (FR) lab coat (NFPA 2112)Mitigates the severe fire risk associated with handling a combustible liquid near the exothermic conditions of condensation reactions.

Operational Workflow: Synthesis of Cationic Methine Dyestuffs

When synthesizing methine dyes, 1,3,3,5-tetramethyl-2-methylene-indoline is typically reacted with an aromatic aldehyde (e.g., 4-diethylaminobenzaldehyde) under strongly acidic conditions[1]. Every step in this protocol is designed as a self-validating system to ensure safety and yield.

Step 1: Reagent Dispensing & Containment
  • Action : Inside a certified fume hood, weigh the indoline derivative using a closed-system analytical balance.

  • Causality : The compound's volatility and amine-like odor require strict engineering controls to prevent inhalation exposure and localized accumulation of combustible vapors.

  • Validation : An active flow monitor reading >100 fpm and the absolute absence of detectable odor outside the sash validates containment.

Step 2: Exothermic Acid Addition
  • Action : Transfer the indoline and aromatic aldehyde to a laboratory paddle drier or jacketed reactor. Add concentrated sulfuric acid dropwise via an addition funnel[1].

  • Causality : The protonation and subsequent condensation reaction is violently exothermic. In industrial examples, the melt temperature can rapidly spike from room temperature to over 67°C within minutes[1]. Dropwise addition controls the reaction kinetics, preventing thermal runaway and solvent boil-off.

  • Validation : The internal temperature probe must show a controlled, steady rise without exceeding the target setpoint (e.g., 70°C), confirming safe kinetic control.

Step 3: Crystallization and Isolation
  • Action : Maintain the melt at 95°C until crystallization occurs, then grind/agitate for 2.5 to 4 hours[1].

  • Causality : Extended agitation at elevated temperatures ensures complete conversion and drives off residual water, forcing the bisulphate salt of the cationic dye to precipitate safely out of the melt.

  • Validation : The physical transition from a viscous liquid melt to a finely ground powder visually validates the completion of the condensation and crystallization phase[1].

Spill Mitigation & Disposal Plan

Because of its Category 1 Aquatic Toxicity, improper disposal or uncontrolled spills of this compound pose severe environmental and regulatory risks[2].

Step 1: Immediate Containment
  • Action : Overlay the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do NOT use combustible materials like sawdust.

  • Causality : As a combustible liquid, using organic absorbents increases fire risk. Vermiculite safely sequesters the liquid without adding fuel to a potential ignition source.

  • Validation : The liquid is completely absorbed, leaving a dry, solid mixture with no visible pooling.

Step 2: Neutralization and Collection
  • Action : Sweep the absorbed mixture using non-sparking tools into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Causality : Non-sparking tools prevent the ignition of residual combustible vapors. HDPE is highly resistant to the basicity of the indoline derivative[2].

  • Validation : The area is visibly clear of the absorbent, and the container is hermetically sealed.

Step 3: Chemical Decontamination
  • Action : Wipe the spill area with a dilute acidic solution (e.g., 5% acetic acid) followed by a copious water rinse.

  • Causality : The mild acid protonates the residual basic indoline derivative, rendering it into a water-soluble, less volatile salt that is easily removed from the surface.

  • Validation : pH paper applied to the final water rinse reads neutral (pH 7), confirming complete chemical decontamination.

Step 4: EPA/RCRA Compliant Disposal
  • Action : Label the container as "Hazardous Waste - Combustible Liquid, Aquatic Toxicity (Category 1)" and transfer it to an approved waste disposal facility. Do not flush down the drain[2].

  • Causality : Flushing this compound would cause severe disruption to local aquatic ecosystems and violate RCRA regulations due to its H400 classification.

  • Validation : The hazardous waste manifest is signed and accepted by a certified environmental vendor.

Visual Workflow: Handling & Mitigation

G Start 1,3,3,5-Tetramethyl-2-methylene-indoline Handling Workflow PPE 1. PPE Verification (ABEK Respirator, Nitrile Gloves) Start->PPE FumeHood 2. Fume Hood Operation (Min face velocity 100 fpm) PPE->FumeHood Spill Spill Detected? FumeHood->Spill Contain 3a. Containment (Vermiculite/Sand) Spill->Contain Yes Proceed 3b. Proceed with Synthesis (Dye/Photochromic Rxn) Spill->Proceed No Dispose 4a. Hazardous Waste (EPA/RCRA Compliant) Contain->Dispose Clean 4b. Routine Decontamination (Mild Acid Wipe) Proceed->Clean

Workflow for handling 1,3,3,5-Tetramethyl-2-methylene-indoline and spill mitigation.

References

  • Process for the preparation of cationic methine dyestuffs (US4542223A). Google Patents.

Sources

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